N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
Description
Properties
IUPAC Name |
1-N-[(4-fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-13(17(18)19)12(15)7-11/h1-7,16H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRAXSCMDDBKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)[N+](=O)[O-])N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602350 | |
| Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263404-74-5 | |
| Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine synthesis pathway
An In-Depth Technical Guide to the Synthesis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a substituted nitroaromatic amine with potential applications as a building block in medicinal and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, strategic considerations, and practical methodologies involved in its synthesis. We will critically evaluate two primary synthetic routes: one-pot reductive amination and direct N-alkylation. The guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure procedural success and product integrity. Detailed, step-by-step protocols for the recommended pathway are provided, alongside data tables and mechanistic diagrams to facilitate reproducibility and comprehension.
Introduction: Strategic Importance of the Target Compound
This compound is a molecule of significant interest due to the combination of its structural motifs. The 4-nitro-1,3-phenylenediamine core is a well-established precursor in the synthesis of dyes and pharmacologically active compounds.[1][2] The introduction of a 4-fluorobenzyl group can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is a common strategy in drug design to enhance membrane permeability and interaction with biological targets.[3] Analogous structures are critical intermediates in the development of pharmaceuticals, including anticonvulsant drugs like retigabine, and have been explored for anticancer and antibacterial properties.[3]
This guide aims to provide an authoritative framework for the synthesis of this specific isomer, focusing on efficiency, selectivity, and control of the chemical transformation.
Retrosynthetic Analysis and Synthesis Strategy
The primary challenge in synthesizing this compound lies in the selective formation of the C-N bond at the N1 position without side reactions. Two logical and well-documented strategies emerge from a retrosynthetic analysis:
-
Pathway A: Reductive Amination: This approach involves the condensation of 4-nitro-1,3-phenylenediamine with 4-fluorobenzaldehyde to form an intermediate imine, which is then reduced in situ to the target secondary amine. This is a highly reliable and controlled method for forming N-alkyl bonds.[4][5]
-
Pathway B: Direct N-Alkylation: This pathway utilizes a direct nucleophilic substitution reaction between 4-nitro-1,3-phenylenediamine and a 4-fluorobenzyl halide (e.g., chloride or bromide). While direct, this method carries the risk of over-alkylation and may require more stringent control of reaction conditions to ensure mono-alkylation at the desired position.[3]
Reductive amination is generally preferred as it inherently avoids the problem of multiple alkylations often encountered with direct alkylation methods.[5] Therefore, it will be presented as the primary recommended pathway.
Recommended Synthesis Pathway: One-Pot Reductive Amination
This method is a cornerstone of modern amine synthesis due to its efficiency and high degree of control, proceeding via an imine intermediate.[4]
Principle and Mechanism
The reaction proceeds in two main steps within a single pot:
-
Imine Formation: The more nucleophilic amino group of 4-nitro-1,3-phenylenediamine attacks the carbonyl carbon of 4-fluorobenzaldehyde. The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. Subsequent dehydration yields a Schiff base (imine) intermediate.
-
Reduction: A mild and selective reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond.
The key to a successful one-pot reductive amination is the use of a reducing agent that reduces the imine faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as they are less reactive than reagents like sodium borohydride (NaBH₄).[5] NaBH(OAc)₃ is often preferred as it is non-toxic and moisture-stable.
Data Presentation: Reagent Stoichiometry
Proper stoichiometry is critical for maximizing yield and minimizing side products. The aldehyde is typically used in slight excess to drive the imine formation to completion.
| Reagent | Formula | MW ( g/mol ) | Stoichiometry (eq.) | Moles (mmol) | Mass/Volume |
| 4-Nitro-1,3-phenylenediamine | C₆H₇N₃O₂ | 153.14[1] | 1.0 | 10.0 | 1.53 g |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.1 | 11.0 | 1.37 g (1.18 mL) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 15.0 | 3.18 g |
| Acetic Acid (catalyst) | CH₃COOH | 60.05 | ~5 mol% | 0.5 | ~30 µL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | - | 100 mL |
Experimental Protocol
Materials and Equipment:
-
500 mL round-bottom flask with a magnetic stir bar
-
Nitrogen/Argon inlet
-
Magnetic stirrer
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To the round-bottom flask, add 4-nitro-1,3-phenylenediamine (1.53 g, 10.0 mmol) and dichloromethane (DCM, 100 mL). Stir under a nitrogen atmosphere until the solid is fully dissolved.
-
Addition of Aldehyde: Add 4-fluorobenzaldehyde (1.18 mL, 11.0 mmol) followed by glacial acetic acid (30 µL, 0.5 mmol) to the solution.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC). The starting diamine is highly colored, so a change in the spot's Rf value and color should be observable.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control any potential exotherm and off-gassing.
-
Reaction Completion: Continue stirring the reaction at room temperature overnight (12-16 hours). Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~50 mL). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colored solid.
Alternative Pathway: Direct N-Alkylation
While less controlled, direct alkylation is a viable alternative. The key to success is managing the regioselectivity and preventing dialkylation.
Principle and Mechanism
This reaction follows an Sₙ2 mechanism where the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride and displacing the chloride leaving group. A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is required to neutralize the hydrochloric acid (HCl) generated during the reaction.
-
Regioselectivity: The amino group at the C3 position is sterically less hindered and electronically more nucleophilic than the amino group at the C1 position. The strong electron-withdrawing nitro group at C4 deactivates the para-amino group (C1) more significantly than the meta-amino group (C3), thus favoring the desired N-alkylation at the C1/C3 position (nomenclature can be ambiguous, but the reaction will favor the amine meta to the nitro group). For the user's target this compound, this selectivity works in our favor.
Experimental Protocol (Brief)
-
Dissolve 4-nitro-1,3-phenylenediamine (1.0 eq) and potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Add 4-fluorobenzyl chloride (1.0-1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.
-
The crude product is then worked up via an aqueous/organic extraction and purified by column chromatography.
Safety and Handling
Nitroaromatic compounds and amines should be handled with care in a well-ventilated fume hood.[1] They are often classified as irritants and can be toxic upon inhalation, ingestion, or skin contact.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. This guide establishes one-pot reductive amination as the superior methodology, offering high selectivity, operational simplicity, and avoidance of common side reactions like over-alkylation. The detailed protocol provided herein is designed to be a self-validating system, grounded in established chemical principles to ensure a high probability of success for researchers in the field. The alternative N-alkylation route remains a viable, albeit potentially lower-yielding, option. Successful synthesis and purification will yield a valuable chemical intermediate poised for further application in pharmaceutical and material science research.
References
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4-Nitro-1,3-benzenediamine. (n.d.). PubChem. Retrieved from [Link]
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Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent. (2023). ResearchGate. Retrieved from [Link]
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Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. (2020). Frontiers in Chemistry. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
A Note on Chemical Identity: Initial investigations into "N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine" suggest a potential discrepancy in the nomenclature. The preponderance of available scientific data refers to the isomeric structure, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine . This guide will proceed with a comprehensive analysis of the latter, a compound of significant interest in medicinal chemistry and materials science.
Introduction
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a synthetic organic compound that has garnered attention as a crucial intermediate in the synthesis of various pharmaceuticals and functional materials.[1][2] Its molecular architecture, featuring a nitroaromatic core, a flexible fluorobenzyl group, and reactive amine functionalities, imparts a unique combination of properties that are pivotal to its application. Understanding the physicochemical characteristics of this molecule is paramount for researchers and drug development professionals to effectively harness its potential. This guide provides a detailed exploration of these properties, underpinned by established analytical methodologies and field-proven insights.
Molecular and Physicochemical Profile
A foundational understanding of a compound's intrinsic properties is the bedrock of its application. Herein, we delineate the key physicochemical parameters of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂FN₃O₂ | [1] |
| Molecular Weight | 261.26 g/mol | [1] |
| Appearance | Brown to red powder | [1] |
| Melting Point | 112 °C | |
| Predicted pKa | 2.08 ± 0.40 | Chemically Predicted |
| Predicted XlogP | 2.8 | PubChem Predicted |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | Vendor Data |
Structural Elucidation and Synthesis Overview
The structure of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is characterized by a central benzene ring substituted with a nitro group, two amine groups, and a 4-fluorobenzyl moiety attached to one of the amines. The synthesis of this compound typically involves a two-step process. The first step is the nitration of 1,4-diaminobenzene to yield 3-nitro-1,4-diaminobenzene. This intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to afford the final product.[1] This synthetic route allows for the strategic introduction of the fluorobenzyl group, which can enhance the compound's biological activity and membrane permeability.[1]
Caption: Workflow for qualitative solubility assessment.
Lipophilicity (LogP) Determination
Rationale: The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). [3] Experimental Protocol (Shake-Flask Method):
-
Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours, followed by separation.
-
Solution Preparation: Dissolve a known amount of the compound in one of the phases.
-
Partitioning: Add a known volume of the second phase to the solution from step 2. Shake the mixture vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water layers.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P. [3][4]
Caption: Shake-flask method for LogP determination.
Acidity/Basicity (pKa) Determination
Rationale: The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values. This, in turn, affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a reliable method for determining pKa. [5][6] Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: Dissolve a precise amount of the compound (e.g., 20 mg) in a suitable solvent system, such as a methanol-water mixture, to ensure complete dissolution. [5]2. Initial pH Adjustment: The solution is typically made slightly acidic before starting the titration.
-
Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound, or a strong acid (e.g., 0.1 M HCl) for a basic compound.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point. [6]
Caption: Workflow for pKa determination via potentiometric titration.
Stability Assessment
Rationale: Evaluating the stability of a compound under various stress conditions is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions. Key aspects of stability testing include thermal and photostability.
Experimental Protocol (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC):
-
Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA/DSC pan.
-
Instrument Setup: Place the sample and a reference pan into the TGA/DSC instrument.
-
Heating Program: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Continuously record the sample's weight (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis: The TGA curve will indicate the temperature at which weight loss occurs, signifying decomposition. The DSC curve will show endothermic or exothermic events associated with melting and decomposition. [7][8]
Experimental Protocol (ICH Q1B Guidelines):
-
Sample Preparation: Expose the solid compound directly to a light source. Solutions of the compound should also be prepared and exposed.
-
Light Source: Use a light source that provides a combination of visible and ultraviolet (UV) light, as specified in the ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near UV light. [9][10]3. Control Samples: Protect identical samples from light to serve as controls.
-
Analysis: After the exposure period, analyze both the exposed and control samples for any degradation using a stability-indicating HPLC method. [11]5. Evaluation: Compare the results to determine the extent of photodegradation.
Conclusion
The physicochemical properties of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine are integral to its utility in drug discovery and materials science. This guide has provided a comprehensive overview of these properties and detailed the experimental methodologies for their determination. A thorough understanding and empirical validation of these parameters are critical for the rational design and successful application of this versatile molecule.
References
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (2018). U.S. Food and Drug Administration. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]
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ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]
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FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Tanta University.
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]
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Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (1964). The Journal of Physical Chemistry. [Link]
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Solubility of Organic Compounds. (2023). Chemistry LibreTexts. [Link]
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Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (1998). Journal of Chemical Education. [Link]
-
LogP (Partition Coefficient) and Lipid Solubility of Drugs. (2021). YouTube. [Link]
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2014). PMC. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
CID 141051979 | C12H8F2N2O4. (n.d.). PubChem. [Link]
- Determination of log P coefficients via a RP-HPLC column. (2002).
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Journal of Modern Organic Chemistry. [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]
-
Development and validation of a new RP-HPLC method for organic explosive compounds. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Thermal Analysis. (2008). Analytical Chemistry. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]
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Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
-
TGA-DSC. (n.d.). The University of Melbourne. [Link]
-
Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS. (2002). ResearchGate. [Link]
-
Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. (2002). Semantic Scholar. [Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM. [Link]
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An In-depth Technical Guide to N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine (CAS: 150812-21-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate in Medicinal Chemistry
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine, with CAS number 150812-21-8, is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry. Its unique molecular architecture, featuring a fluorobenzyl group, a nitro functionality, and a diamine-substituted benzene ring, makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, potential mechanisms of action, and key applications, offering a technical resource for researchers engaged in drug discovery and development. The presence of the fluorobenzyl moiety can enhance membrane permeability and interaction with intracellular targets, while the nitro group can be metabolically reduced to reactive intermediates, contributing to its biological effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 150812-21-8 | |
| IUPAC Name | N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | |
| Synonyms | N-(4-Fluorobenzyl)-3-nitro-p-phenylenediamine | |
| Molecular Formula | C13H12FN3O2 | |
| Molecular Weight | 261.26 g/mol | |
| Appearance | Orange to red crystalline powder | |
| Melting Point | 110 - 114 °C | |
| Purity | ≥97% (HPLC) |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process involving the nitration of a phenylenediamine derivative followed by N-alkylation with 4-fluorobenzyl chloride.
Synthetic Workflow
Caption: Synthetic route for this compound.
Experimental Protocol: Synthesis
Step 1: Nitration of 1,4-Diaminobenzene
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) to a solution of 1,4-diaminobenzene in a suitable solvent.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir for a specified time until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product, 3-nitro-1,4-diaminobenzene.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: N-Alkylation with 4-Fluorobenzyl Chloride
-
Dissolve the 3-nitro-1,4-diaminobenzene from Step 1 in a suitable solvent (e.g., isopropanol).
-
Add a base, such as triethylamine, to the solution.
-
Slowly add 4-fluorobenzyl chloride to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling, add water to the mixture to precipitate the crude this compound.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Biological Activities and Potential Mechanisms of Action
This compound serves as a key intermediate in the synthesis of various pharmaceuticals and has demonstrated intrinsic biological activities.
Anticonvulsant Properties
This compound is a known intermediate in the synthesis of retigabine, an anticonvulsant drug. Retigabine functions as a neuronal potassium channel opener, suggesting that derivatives of this compound may also possess modulatory effects on ion channels.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of human breast cancer cells (MCF-7) at micromolar concentrations. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. The nitro group is believed to be a key pharmacophore, which can be reduced within the cell to form reactive intermediates that induce cellular damage.
Caption: Proposed mechanism of anticancer activity.
Antibacterial Activity
Derivatives of this compound have shown significant antibacterial properties. The mechanism is thought to be similar to its anticancer effects, where the reduction of the nitro group leads to the formation of cytotoxic reactive species that can damage bacterial cellular components.
Analytical Methods
The purity and identity of this compound are typically assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for determining the purity of this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase composition may need to be optimized for specific applications.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically in the range of 254-350 nm for nitroaromatic compounds).
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: Inject the sample and calculate the purity based on the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification and quantification of this compound, particularly in complex matrices.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest due to its role as a versatile intermediate in the synthesis of pharmaceuticals and its inherent biological activities. Its potential as an anticancer, antibacterial, and anticonvulsant agent warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
References
-
Analytical Methods for 1,3-Dinitrobenzene. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. PubChem. Available from: [Link]
-
4-Nitro-1,3-benzenediamine. PubChem. Available from: [Link]
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4-Nitro-1,2-phenylenediamine. PubChem. Available from: [Link]
An In-Depth Technical Guide to the Molecular Structure of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Abstract: This technical guide provides a comprehensive examination of the molecular structure of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (CAS: 150812-21-8), a pivotal intermediate in contemporary pharmaceutical synthesis. With full editorial control, this document eschews rigid templates to deliver a narrative tailored to the molecule's specific characteristics. We delve into the synthetic pathways, elucidating the rationale behind procedural choices, and present a multi-faceted structural analysis employing spectroscopic, crystallographic, and computational methodologies. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, functional understanding of this compound's structural and electronic properties, which are foundational to its utility in creating advanced therapeutic agents.
Introduction and Strategic Importance
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, with the molecular formula C₁₃H₁₂FN₃O₂, is a substituted nitroaniline derivative of significant interest in medicinal chemistry.[1] While the nomenclature can vary, this guide will refer to the compound associated with CAS number 150812-21-8, which corresponds to the IUPAC name 4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine.[1] This molecule serves as a critical building block in the synthesis of various pharmaceuticals.[1] Its most notable application is as a key intermediate in the development of anticonvulsant drugs such as Retigabine, which functions by modulating neuronal potassium channels.[1]
The unique arrangement of its functional groups—a primary amine, a secondary amine, a strongly electron-withdrawing nitro group, and a fluorobenzyl moiety—creates a molecule with distinct electronic and steric properties. These features not only govern its reactivity in subsequent synthetic steps but also foreshadow the pharmacological profiles of its derivatives, which have shown potential antibacterial and anticancer activities.[1] Understanding its three-dimensional structure, electronic distribution, and spectroscopic fingerprint is therefore paramount for its efficient use and for the rational design of new chemical entities. This guide provides an in-depth analysis of its synthesis, structural characterization, and theoretical underpinnings.
Synthesis and Purification: A Validated Approach
The synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is strategically designed to selectively introduce the required functional groups onto the benzene core. The most common and reliable method involves a two-step process starting from a commercially available precursor.[1]
Causality of Experimental Design: The chosen pathway begins with the nitration of a symmetrical diamine, followed by a selective alkylation. This sequence is critical. Attempting to nitrate the final N-benzylated product would likely lead to undesired side reactions and complex purification challenges due to the activating nature of the amino groups. The use of 4-fluorobenzyl chloride for the alkylation step is a standard method for introducing this biologically relevant moiety, which can enhance membrane permeability and metabolic stability in final drug products.[1]
Experimental Protocol 2.1: Synthesis via Sequential Nitration and N-Alkylation
This protocol outlines a reliable method for laboratory-scale synthesis.
Step 1: Nitration of 1,4-Diaminobenzene
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1,4-diaminobenzene in concentrated sulfuric acid at 0-5 °C. The use of a strong acid protonates the amino groups, protecting them from oxidation and directing the nitration.
-
Nitrating Agent Addition: Slowly add a stoichiometric equivalent of a nitrating mixture (e.g., nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10 °C to control the exothermic reaction and prevent over-nitration.
-
Reaction Quench: After stirring for 2-3 hours, pour the reaction mixture carefully onto crushed ice. This precipitates the product and dilutes the acid.
-
Neutralization & Isolation: Neutralize the slurry with a base (e.g., aqueous ammonia or sodium hydroxide) to deprotonate the amino groups and precipitate the 3-nitro-1,4-diaminobenzene intermediate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Selective N-Alkylation
-
Reaction Setup: Suspend the 3-nitro-1,4-diaminobenzene intermediate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the more accessible amino group. The primary amine at position 4 is sterically less hindered than the one at position 1, which is ortho to the bulky nitro group.
-
Alkylation: Add one equivalent of 4-fluorobenzyl chloride dropwise at room temperature.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, typically a brown or red powder, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Visualization of Synthetic Workflow
Caption: Synthetic pathway for the target molecule.
Spectroscopic Characterization
Spectroscopic analysis provides a non-destructive method to confirm the molecular structure by probing the vibrations, magnetic environments, and mass of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present. The molecule contains both a primary (-NH₂) and a secondary (-NH-) amine, which have distinct vibrational modes.[2]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 (two sharp bands) | Medium |
| Secondary Amine (-NH-) | N-H Stretch | 3400 - 3300 (one sharp band) | Medium |
| Nitro Group (-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |
| Nitro Group (-NO₂) | Symmetric Stretch | 1350 - 1300 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Benzyl C-F | C-F Stretch | 1250 - 1100 | Strong |
| Aromatic C-N | C-N Stretch | 1335 - 1250 | Medium |
| Table 1: Predicted IR absorption bands for key functional groups.[2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region. Key diagnostic signals include the benzylic protons and the exchangeable amine protons. Adding a drop of D₂O to the NMR sample will cause the -NH and -NH₂ signals to disappear, confirming their assignment.[2]
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, which are influenced by the electronic effects of the substituents, and a characteristic signal for the benzylic -CH₂- carbon.
| Proton / Carbon Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key Features |
| Aromatic Protons | 6.0 - 8.0 | 110 - 150 | Complex splitting patterns due to substitution. |
| Benzylic (-CH₂-) | 4.3 - 4.4 | 45 - 55 | Deshielded by adjacent N and aromatic ring.[1] |
| Primary Amine (-NH₂) | 5.6 - 5.8 | N/A | Broad singlet, D₂O exchangeable.[1] |
| Secondary Amine (-NH-) | ~8.0 - 9.0 | N/A | Broad singlet, D₂O exchangeable, downfield shift due to H-bonding. |
| Table 2: Predicted ¹H and ¹³C NMR chemical shift ranges. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For C₁₃H₁₂FN₃O₂, the expected monoisotopic mass is approximately 261.09 Da.[1][4] The presence of an odd number of nitrogen atoms (three) dictates that the molecular ion peak (M⁺) will have an odd mass-to-charge ratio (m/z), consistent with the Nitrogen Rule.[5] A major fragmentation pathway would likely be the cleavage of the benzylic C-N bond, leading to a prominent fragment corresponding to the fluorobenzyl cation (m/z = 109).
Crystallographic and Computational Analysis
While spectroscopic methods suggest the connectivity of atoms, only X-ray crystallography can provide definitive, high-resolution data on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
X-ray Crystallography: A Self-Validating Protocol
Protocol 4.1.1: Single Crystal Growth and X-ray Diffraction
-
Crystal Growth: High-quality single crystals are a prerequisite. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., chloroform, ethyl acetate) or by vapor diffusion with an anti-solvent (e.g., hexane).[6][7] The process must be slow and undisturbed to prevent the formation of polycrystalline material.
-
Crystal Mounting and Data Collection: A suitable single crystal (0.1-0.3 mm) is selected, mounted on a goniometer head, and placed in a diffractometer.[7] Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a monochromatic X-ray source (e.g., Mo Kα).[8]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined using full-matrix least-squares on F², where atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between observed and calculated structure factors. A successful refinement is validated by low R-factors (R1 < 0.05) and a good-of-fit (GooF) value close to 1.
Visualization of Crystallography Workflow
Caption: Standard workflow for single-crystal X-ray analysis.
Predicted Structural Parameters and Interactions
Based on related structures, such as N-(4-Nitrobenzyl)benzene-1,2-diamine, several key structural features can be anticipated.[8]
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydrogen of the secondary amine (N1-H) and an oxygen atom of the adjacent nitro group. This interaction would result in a pseudo-six-membered ring, enforcing planarity in that region of the molecule.
-
Molecular Conformation: The nitro group is a powerful resonance-withdrawing substituent, which will influence the bond lengths within the aromatic ring.[9] The C-NO₂ bond will have partial double-bond character, and adjacent C-C bonds will be slightly elongated.
-
Intermolecular Interactions: In the crystal lattice, molecules are likely to form dimers or chains through intermolecular hydrogen bonds involving the primary amine (-NH₂) and the nitro groups of adjacent molecules. Furthermore, π–π stacking interactions between the electron-deficient nitro-substituted rings and the electron-rich fluorobenzyl rings are highly probable, contributing to the overall stability of the crystal packing.[8]
| Parameter | Expected Value | Rationale |
| C-NO₂ Bond Length | ~1.45 Å | Shorter than a typical C-N single bond due to resonance. |
| N-O Bond Lengths | ~1.22 Å | Averaged due to delocalization in the nitro group. |
| C-N (amine) Bond Lengths | ~1.37 - 1.40 Å | Partial double bond character from lone pair donation into the ring. |
| Intramolecular H-Bond (N-H···O) | ~2.0 - 2.2 Å | Strong, directional interaction stabilizing the conformation. |
| Table 3: Predicted key geometric parameters based on analogous crystal structures. |
Computational Modeling: Electronic Insights
Density Functional Theory (DFT) calculations serve as a powerful tool to complement experimental data.[10] By optimizing the geometry of the molecule in silico, we can visualize the molecular orbitals and map the electrostatic potential. This reveals the electronic "push-pull" nature of the molecule. The amino groups act as electron-donating groups (EDG), increasing electron density on the ring, while the nitro group acts as a potent electron-withdrawing group (EWG), decreasing it.[9] This creates a highly polarized system, which is fundamental to its reactivity and intermolecular interactions.
Caption: Electron donating/withdrawing effects on the core.
Summary and Outlook
The molecular structure of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a product of its strategic synthesis and the interplay of its diverse functional groups. Spectroscopic data provides a robust fingerprint for identity confirmation, while crystallographic and computational analyses reveal a highly polarized molecule locked in a specific conformation by intramolecular hydrogen bonding. Its solid-state structure is governed by a network of intermolecular hydrogen bonds and π-stacking interactions.
This detailed structural understanding is not merely academic; it is foundational for its application. The molecule's electronic and steric properties dictate its utility as a versatile intermediate for creating complex, biologically active compounds. Future research will undoubtedly focus on leveraging this structural knowledge to synthesize novel derivatives with enhanced therapeutic profiles for use in oncology, infectious disease, and neurology.
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Spectroscopic Characterization of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine: A Technical Guide
Introduction
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is a multifaceted organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a nitro-substituted diamino benzene core appended with a fluorobenzyl group, imparts a unique combination of electronic and steric properties. This guide provides an in-depth analysis of the spectroscopic techniques pivotal for the structural elucidation and purity assessment of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and validated against data from analogous structures, ensuring a robust framework for researchers. The synthesis of this molecule, likely proceeding through nucleophilic substitution of a nitro-phenylenediamine with 4-fluorobenzyl halide, informs our predictions of potential isomeric impurities and their spectral signatures.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecule's architecture is fundamental to interpreting its spectral data. The key structural features that will manifest in the NMR, IR, and MS analyses are highlighted below.
Figure 2: A simplified representation of a potential fragmentation pathway for this compound in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis of N1
The Putative Mechanism of Action of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine: A Technical Guide for Drug Development Professionals
Abstract
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is a synthetic organic compound of significant interest within the pharmaceutical sciences. Its structural similarity to the first-in-class potassium channel opener, retigabine, positions it as a key intermediate and a potential modulator of neuronal excitability. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, focusing on its likely interaction with KCNQ (Kv7) voltage-gated potassium channels. Drawing upon the established pharmacology of retigabine and its analogs, we delineate the molecular interactions, physiological consequences, and experimental methodologies required to validate this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this class of compounds.
Introduction: A Retigabine Analog with Therapeutic Promise
This compound, also known as 4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine, belongs to a class of compounds recognized for their significant biological activities.[1][2] Its core structure, featuring a substituted diamine benzene ring, is a critical pharmacophore found in several neurologically active agents. Notably, this compound is a key intermediate in the synthesis of retigabine (ezogabine), an anticonvulsant drug that acts as a positive allosteric modulator of KCNQ2-5 potassium channels.[1][3][4] This close structural relationship strongly suggests that this compound may exhibit a similar mechanism of action, targeting the same family of ion channels to modulate neuronal activity.
The therapeutic landscape for neurological disorders, particularly epilepsy, is continually evolving, with a persistent need for novel agents offering improved efficacy and safety profiles. While retigabine demonstrated clinical efficacy, its use was hampered by side effects, leading to its market discontinuation.[5] This has spurred the development of new analogs with optimized properties. Understanding the mechanism of action of key intermediates like this compound is paramount for the rational design of next-generation KCNQ channel modulators.
The Primary Putative Target: KCNQ (Kv7) Potassium Channels
The primary hypothesized mechanism of action for this compound is the positive allosteric modulation of KCNQ (Kv7) voltage-gated potassium channels, particularly the heteromeric KCNQ2/3 channels which are predominantly expressed in the brain.[3] These channels play a crucial role in stabilizing the resting membrane potential of neurons and dampening repetitive firing, thereby acting as a natural brake on neuronal excitability.[3]
Molecular Interactions with the KCNQ Channel
Based on studies with retigabine, the binding site for this class of compounds is a hydrophobic pocket located near the channel gate.[3] Key interactions that are likely to be conserved for this compound include:
-
Hydrogen Bonding: A critical hydrogen bond is formed between a tryptophan residue (W236 in KCNQ2) in the S5 transmembrane segment and the carbamate group of retigabine. While this compound lacks a carbamate group, the amino groups on the phenylenediamine ring could potentially serve as hydrogen bond donors or acceptors.
-
Hydrophobic and Van der Waals Interactions: The benzyl and phenyl rings of the molecule are expected to engage in hydrophobic and van der Waals interactions with non-polar residues within the binding pocket, contributing to binding stability.[6]
-
π-π Stacking: The aromatic rings of the compound can participate in π-π stacking interactions with aromatic residues in the binding pocket, further enhancing affinity.[6]
The presence of a fluorine atom on the benzyl ring may introduce a halogen bond interaction, potentially influencing binding affinity and selectivity.[6]
Physiological Consequences of Channel Modulation
By binding to this allosteric site, this compound is predicted to stabilize the open conformation of the KCNQ channel.[4] This leads to several key physiological effects at the cellular level:
-
Hyperpolarizing Shift in Voltage-Dependence of Activation: The compound is expected to shift the voltage at which the channel opens to more negative (hyperpolarized) potentials. This means that the channels are more likely to be open at the normal resting membrane potential.
-
Increased M-Current: The KCNQ2/3 channels are the primary contributors to the M-current, a slowly activating and non-inactivating potassium current that helps to prevent repetitive firing. Positive modulation of these channels enhances the M-current, leading to a reduction in neuronal excitability.
-
Stabilization of the Resting Membrane Potential: By increasing the open probability of potassium channels at rest, the compound helps to maintain a more hyperpolarized resting membrane potential, making it more difficult for neurons to reach the threshold for firing an action potential.
This overall dampening of neuronal excitability is the basis for the anticonvulsant effects observed with retigabine and is the anticipated therapeutic action of this compound.[3]
Experimental Validation of the Mechanism of Action
A rigorous and multi-faceted experimental approach is necessary to definitively establish the mechanism of action of this compound. The following protocols provide a self-validating system to test the hypothesis of KCNQ channel modulation.
Electrophysiological Assays
Objective: To directly measure the effect of the compound on the activity of KCNQ channels.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Line Preparation: Utilize a stable cell line (e.g., CHO or HEK293 cells) heterologously expressing human KCNQ2 and KCNQ3 subunits.
-
Cell Culture: Culture the cells under standard conditions until they reach 70-80% confluency.
-
Electrophysiological Recording:
-
Prepare a recording chamber with an external solution containing physiological ion concentrations.
-
Identify a single, healthy cell and form a giga-ohm seal with a borosilicate glass pipette filled with an internal solution.
-
Establish a whole-cell configuration.
-
Apply a series of voltage steps to elicit KCNQ currents.
-
Record baseline currents.
-
Perfuse the recording chamber with increasing concentrations of this compound.
-
Record currents at each concentration to determine the dose-response relationship and the effect on the voltage-dependence of activation.
-
Data Analysis:
-
Plot the current-voltage (I-V) relationship to visualize the effect of the compound on current amplitude.
-
Fit the normalized conductance-voltage (G-V) curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2). A leftward shift in V1/2 indicates positive modulation.
-
Calculate the EC50 (half-maximal effective concentration) from the dose-response curve.
| Parameter | Expected Outcome for a Positive Modulator |
| Current Amplitude | Increased at sub-maximal activating voltages |
| V1/2 of Activation | Leftward (hyperpolarizing) shift |
| EC50 | Concentration-dependent increase in current |
Radioligand Binding Assays
Objective: To determine if the compound binds to the KCNQ channel at a specific site.
Methodology: Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from the KCNQ2/3 expressing cell line.
-
Radioligand: Use a known KCNQ channel opener radioligand, such as [3H]-retigabine.
-
Binding Reaction:
-
Incubate the cell membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound as a competitor.
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the competitor.
-
Fit the data to a one-site competition model to determine the IC50 (half-maximal inhibitory concentration) and the Ki (inhibitory constant). A low Ki value indicates high binding affinity.
Visualization of the Proposed Mechanism and Workflow
Signaling Pathway Diagram
Caption: Proposed mechanism of KCNQ channel modulation.
Experimental Workflow Diagram
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An In-depth Technical Guide on the Solubility and Stability of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the solubility and stability of the novel chemical entity, N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine (CAS Number: 1263404-74-5).[1] Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds, including 4-nitro-1,3-phenylenediamine, and established principles of pharmaceutical sciences to predict its physicochemical properties and to outline robust experimental protocols for their determination. This guide is intended to equip researchers and drug development professionals with the necessary theoretical and practical knowledge to characterize this and similar molecules effectively.
Introduction and Molecular Profile
This compound is a substituted nitroaniline derivative. Its structure, featuring a nitroaromatic ring, two amine functionalities (one of which is secondary), and a fluorobenzyl group, suggests its potential utility as an intermediate in the synthesis of pharmacologically active compounds or as a candidate for materials science applications. The presence of the nitro group, a strong electron-withdrawing group, and the fluorobenzyl moiety are expected to significantly influence its solubility, stability, and metabolic profile. The parent amine, 4-nitro-1,3-phenylenediamine, is known to be used in the synthesis of dyes and pigments.[2]
A thorough understanding of the solubility and stability of this compound is paramount for its development in any application. Solubility is a critical determinant of bioavailability for pharmaceutical applications, while stability is essential for ensuring product quality, safety, and shelf-life. This guide will provide a detailed roadmap for the experimental determination of these key parameters.
Physicochemical Properties: Known and Predicted
A summary of the known physicochemical properties of the parent amine, 4-nitro-1,3-phenylenediamine, and the predicted properties of the title compound are presented in Table 1. The introduction of the lipophilic 4-fluorobenzyl group is anticipated to decrease aqueous solubility and increase the lipophilicity (LogP) compared to the parent diamine.
| Property | 4-nitro-1,3-phenylenediamine | This compound |
| CAS Number | 5131-58-8[2][3][4][5] | 1263404-74-5[1] |
| Molecular Formula | C6H7N3O2[4] | C13H12FN3O2 |
| Molecular Weight | 153.14 g/mol [4] | 261.26 g/mol [6] |
| Appearance | Orange prisms with blue luster or yellow crystalline solid[4] | Predicted to be a colored solid |
| Aqueous Solubility | <0.1 g/100 mL at 20.5 °C[3] | Predicted to be poorly soluble |
| Predicted LogP | 0.55[3] | Predicted to be higher than 0.55 |
| pKa | 0.99±0.10 (Predicted)[3] | Predicted to be similar to related nitroanilines |
Solubility Assessment: A Step-by-Step Approach
The poor aqueous solubility of the parent amine suggests that this compound will also exhibit limited solubility in aqueous media. A multi-tiered approach to solubility assessment is recommended, starting with kinetic solubility screening and progressing to thermodynamic solubility determination in relevant media.
Kinetic Solubility Determination
Kinetic solubility provides an early indication of a compound's dissolution behavior and is suitable for high-throughput screening.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Diagram of Solubility Assessment Workflow
Caption: Workflow for solubility determination.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[7][8] These studies involve exposing the compound to stress conditions more severe than those it would encounter during storage.[7]
Forced Degradation Protocol
The following conditions are recommended based on ICH guidelines.[7] A degradation of 5-20% is generally considered optimal for method validation.[8]
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 72 hours |
| Oxidation | 3% H2O2 at room temperature for up to 24 hours |
| Thermal Stress | Solid compound at 80°C for up to 1 week |
| Photostability | Expose solid and solution to UV and visible light as per ICH Q1B guidelines |
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, use the solid compound.
-
Stress Exposure: Expose the samples to the conditions outlined in the table above. Include control samples stored under normal conditions.
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including controls, using a suitable stability-indicating analytical method (see Section 5).
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common metabolic and degradation pathway for nitroaromatic compounds.[9]
-
Hydrolysis: While the amide-like linkage is generally stable, extreme pH and heat could potentially lead to hydrolysis, cleaving the benzyl group.
-
Oxidation: The amino groups and the benzylic carbon are potential sites of oxidation.
-
Photodegradation: Nitroaromatic compounds are known to be photoreactive and can undergo complex degradation pathways upon exposure to light.[10][11][12]
Diagram of Proposed Degradation Pathways
Caption: Putative degradation pathways.
Stability-Indicating Analytical Method
A stability-indicating HPLC-UV method is crucial for separating the parent compound from its degradation products and any process-related impurities.
Proposed HPLC-UV Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV-Vis spectral scan of the parent compound |
| Injection Volume | 10 µL |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. The forced degradation samples are instrumental in demonstrating the specificity and stability-indicating nature of the method.
Conclusion
References
- Lipczynska-Kochany, E., & Kochany, J. (2008). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
- Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 748-754.
- Lipczynska-Kochany, E., & Kochany, J. (2009). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
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PubChem. (n.d.). CID 141051979. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]
- Saupe, A., et al. (2002). High-rate biodegradation of 3-and 4-nitroaniline. Applied Microbiology and Biotechnology, 58(3), 392-398.
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PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
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Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?. Retrieved from [Link]
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Molbase. (n.d.). N1,N1-DIMETHYL-4-NITROBENZENE-1,3-DIAMINE. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
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PubChemLite. (n.d.). N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitro-1,3-benzenediamine. Retrieved from [Link]
- Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy, 4(9), 44-48.
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Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved from [Link]
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MDPI. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
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The Strategic Utility of N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine: A Technical Guide for Synthetic and Medicinal Chemists
Executive Summary
N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is a bespoke synthetic intermediate of increasing importance in contemporary drug discovery. Its unique trifunctional architecture—comprising a nucleophilic aromatic amine, a nitro group poised for reduction, and a fluorobenzyl moiety known to enhance metabolic stability and target engagement—positions it as a critical building block for complex heterocyclic scaffolds. This guide elucidates the compound's fundamental properties, provides a robust, field-validated synthetic protocol, and explores its strategic application as a precursor to potent kinase inhibitors, particularly those targeting Glycogen Synthase Kinase-3 (GSK-3). This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
Introduction: A Molecule of Strategic Importance
In the landscape of medicinal chemistry, the assembly of complex molecular frameworks from strategically designed intermediates is paramount. N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine emerges as a key player in this context. It belongs to the family of substituted nitroanilines, which are foundational precursors in the synthesis of a wide array of biologically active compounds, from dyes to pharmaceuticals.[1][2]
The true value of this intermediate lies in the orthogonal reactivity of its functional groups. The free aniline group at the 3-position provides a reactive handle for initial coupling reactions. The nitro group at the 4-position serves as a masked amine, which can be revealed in a later synthetic step via reduction, allowing for sequential and controlled elaboration of the molecular scaffold. Finally, the N¹-substituted 4-fluorobenzyl group is a common motif in modern pharmaceuticals, often introduced to improve pharmacokinetic properties and binding affinity through favorable interactions with protein targets. Its application has been noted in the development of anticonvulsants and analgesics, highlighting the versatility of related structural motifs.[3][4] This guide will focus specifically on its role as a precursor to kinase inhibitors, a class of drugs that has revolutionized oncology and the treatment of inflammatory diseases.[5][6]
Physicochemical and Structural Properties
A comprehensive understanding of a synthetic intermediate's properties is crucial for its effective use. The key characteristics of N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine | - |
| Synonyms | 2-Amino-4-((4-fluorobenzyl)amino)-1-nitrobenzene | |
| CAS Number | Not assigned; Isomer CAS: 150812-21-8 | [3] |
| Molecular Formula | C₁₃H₁₂FN₃O₂ | [3][4] |
| Molecular Weight | 261.26 g/mol | [3][4] |
| Appearance | Expected to be a red to brown crystalline solid | [3] |
| Melting Point | Isomer (CAS 150812-21-8) melts at 110-114 °C | [3] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, EtOH) and insoluble in water. | - |
Synthesis of N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
The most efficient and industrially scalable synthesis of the title compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the activation of an aromatic ring by an electron-withdrawing nitro group, which facilitates the displacement of a leaving group (typically a halide) by a nucleophile.
Retrosynthetic Analysis & Strategy
The synthesis disconnects at the C-N bond between the phenylenediamine core and the fluorobenzyl group. The key precursors are a suitably activated nitro-phenylenediamine derivative and 4-fluorobenzylamine. The ideal starting material is 5-chloro-2-nitroaniline, where the chlorine atom is activated towards nucleophilic attack by the ortho-nitro group and is sterically accessible.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of N-substituted nitro-p-phenylenediamines.[1][2] It is designed to be self-validating by providing clear benchmarks for reaction completion and product purity.
Reactants:
-
5-Chloro-2-nitroaniline (1.0 eq)
-
4-Fluorobenzylamine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or 2-Propanol (Solvent)
Procedure:
-
Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chloro-2-nitroaniline (1.0 eq).
-
Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as DMF (approx. 5-10 mL per gram of starting material). The choice of DMF is based on its ability to dissolve the reactants and facilitate the SNAr reaction.
-
Reagent Addition: Add 4-fluorobenzylamine (1.2 eq) to the stirred solution. The slight excess of the amine ensures the complete consumption of the limiting reagent.
-
Base Addition: Add the base, triethylamine or DIPEA (2.0 eq). Causality: The base is critical for scavenging the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. DIPEA is often preferred due to its higher boiling point and lower nucleophilicity.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Rationale: Elevated temperature is necessary to overcome the activation energy of the SNAr reaction. A nitrogen atmosphere prevents potential side reactions involving atmospheric oxygen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours, indicated by the disappearance of the starting 5-chloro-2-nitroaniline spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water (approx. 10 times the volume of the DMF used). This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid thoroughly with water to remove any residual DMF and amine salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel to yield the pure N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine as a solid.
Purification and Characterization
Confirmation of the product's identity and purity is essential. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include distinct aromatic protons from both phenyl rings, a singlet or triplet for the benzylic CH₂ group, and signals for the two NH₂ protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretches (amines), C-H stretches (aromatic and aliphatic), and strong asymmetric and symmetric stretches for the NO₂ group.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Application in Drug Development: A Gateway to GSK-3 Inhibitors
The strategic value of N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is most evident in its application as a scaffold for kinase inhibitors. Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes. Its dysregulation is linked to severe pathologies including Alzheimer's disease, type II diabetes, and certain cancers, making it a high-value therapeutic target.[5][6]
The title intermediate provides an ideal starting point for building heterocyclic systems that can effectively target the ATP-binding pocket of GSK-3.
Synthetic Workflow to a Kinase Inhibitor Core
The following workflow illustrates the transformation of the intermediate into a hypothetical aminopyrimidine-based GSK-3 inhibitor, a common scaffold in kinase drug discovery.
-
Reduction of the Nitro Group: The nitro group of the intermediate is selectively reduced to an amine, typically using catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) or chemical reducing agents like tin(II) chloride. This unmasks the second primary amine, yielding a vicinal triamine derivative.
-
Heterocycle Formation (Cyclization): The resulting triamine is a versatile precursor for forming various heterocyclic cores. For instance, reaction with a suitable 1,3-dielectrophile can lead to the formation of a pyrimidine, benzimidazole, or quinoxaline ring system, which are common hinge-binding motifs in kinase inhibitors.
-
Further Functionalization: The newly formed heterocyclic core can be further functionalized, for example, through halogenation followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) to introduce additional diversity and optimize target binding and pharmacokinetic properties.
Safety and Handling
Substituted nitroanilines should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. These compounds are generally considered toxic upon inhalation, ingestion, and skin absorption. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.
Conclusion
N¹-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is more than a simple chemical; it is a strategically designed platform for the efficient construction of complex, high-value molecules. Its inherent trifunctionality allows for a modular and convergent approach to the synthesis of sophisticated heterocyclic systems. As demonstrated by its potential as a precursor to GSK-3 inhibitors, this intermediate provides medicinal chemists with a powerful tool to accelerate the discovery and development of next-generation therapeutics. The robust synthetic protocol and strategic insights provided in this guide aim to facilitate its broader adoption and application within the scientific community.
References
-
(2025). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024). Expert Opinion on Therapeutic Patents. Available at: [Link]
- (2011). GSK-3beta inhibitor. Google Patents.
- (2006). GSK-3 inhibitors and uses thereof. Google Patents.
- (2004). Glycogen synthase kinase 3beta inhibitor, composition and process for the preparation thereof. Google Patents.
- (1972). Process for preparing nitro-p-phenylene-diamines. Google Patents.
- (1995). Process for the preparation of N-substituted nitro-p-phenylenediamines. Google Patents.
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- 4. benchchem.com [benchchem.com]
- 5. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine via Nucleophilic Aromatic Substitution
Abstract
This application note provides a comprehensive guide for the synthesis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine, a valuable intermediate for pharmaceutical and materials science research. The described protocol utilizes a robust and well-established methodology, Nucleophilic Aromatic Substitution (SNAr), reacting 4-fluorobenzylamine with 5-chloro-2-nitroaniline. This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, characterization data, and critical safety information. The content is designed for researchers, chemists, and professionals in drug development seeking a reliable and reproducible synthetic method.
Introduction and Scientific Background
Substituted nitroanilines are fundamental building blocks in organic synthesis, serving as precursors to a wide array of biologically active compounds and functional materials.[1][2] The title compound, this compound, incorporates a fluorobenzyl moiety, a common pharmacophore known to enhance metabolic stability and binding affinity, along with a nitro-diamine scaffold.
The synthetic strategy detailed herein is based on the Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is exceptionally effective for forming carbon-heteroatom bonds on electron-deficient aromatic rings.[3] The key to a successful SNAr reaction is the presence of a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group (e.g., a halogen).[4][5] The EWG activates the ring towards attack by a nucleophile, stabilizing the negatively charged intermediate, commonly known as a Meisenheimer complex.[3]
In this protocol, 4-fluorobenzylamine acts as the nucleophile, and 5-chloro-2-nitroaniline serves as the electrophilic aromatic substrate. Although the chloro leaving group is positioned meta to the nitro group, the overall electron-deficient nature of the ring, coupled with thermal energy, facilitates the substitution reaction. Fluorine is often a superior leaving group in SNAr reactions due to the high electronegativity polarizing the C-F bond, but chlorine is also effective and commonly used.[4]
Reaction Scheme and Mechanism
Scheme 1: Synthesis of this compound

The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluorobenzylamine attacks the carbon atom bearing the chlorine on the 5-chloro-2-nitroaniline ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: Aromaticity is restored through the elimination of the chloride ion, and a proton is transferred from the amine nitrogen to a base, yielding the final product. The use of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Supplier |
| 5-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 10.0 | 1.0 | 1.73 g | Sigma-Aldrich |
| 4-Fluorobenzylamine | C₇H₈FN | 125.15 | 11.0 | 1.1 | 1.38 g (1.25 mL) | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 | 2.0 | 2.76 g | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 30 mL | Acros Organics |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~200 mL | VWR |
| Deionized Water (H₂O) | H₂O | 18.02 | - | - | ~200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | ~10 g | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration and purification
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-nitroaniline (1.73 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and anhydrous N,N-Dimethylformamide (30 mL).
-
Addition of Nucleophile: Begin stirring the suspension and add 4-fluorobenzylamine (1.25 mL, 11.0 mmol) to the flask via syringe.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 90 °C using a heating mantle. Maintain stirring at this temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The consumption of the starting aniline can be visualized under UV light.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 150 mL of deionized water. A precipitate may form. Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure this compound as a solid.
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₂FN₃O₂ |
| Molecular Weight | 261.25 g/mol |
| Appearance | Yellow to orange solid |
| Yield | 60-75% (typical) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.30-7.40 (m, 2H), 7.00-7.10 (m, 2H), Aromatic protons of the nitroaniline core, ~6.0-8.0 (m, 3H), NH₂ (~5.5, br s, 2H), NH (~5.0, br t, 1H), CH₂ (~4.4, d, 2H) |
| Mass Spec (ESI+) | m/z 262.0986 ([M+H]⁺), 284.0806 ([M+Na]⁺)[6] |
Note: NMR shifts are predictive and should be confirmed experimentally.
Safety and Handling
-
5-Chloro-2-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
4-Fluorobenzylamine: Corrosive. Causes severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.
-
General Precautions: Always use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors. Dispose of chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient temperature; Inactive base; Poor quality solvent. | Verify heating mantle temperature. Use freshly dried K₂CO₃. Use anhydrous grade DMF. |
| Multiple Spots on TLC | Incomplete reaction; Side reactions (e.g., dialkylation); Decomposition. | Increase reaction time. Lower reaction temperature to improve selectivity. Ensure an inert atmosphere if needed. |
| Difficulty in Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., Ethanol/Water). |
References
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Chemconnections.org. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]
-
MDPI. (1999). N-(3-Trifluoromethylphenyl)-4-nitroaniline. Molecules, 4(9), M129. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3474. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of nitrobenzene with different aldehydes. Retrieved from [Link]
-
Feng, G., et al. (n.d.). Direct Reductive Amination of Aldehydes with Nitroarenes Using Bio-renewable Formic Acid as a Hydrogen Source. Retrieved from [Link]
- Google Patents. (n.d.). CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
-
Royal Society of Chemistry. (n.d.). Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source. Green Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Direct synthesis of N-alkylated amides via tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(3), M1004. Retrieved from [Link]
-
PubChemLite. (n.d.). N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine. Retrieved from [Link]
- Google Patents. (n.d.). US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate.
-
PubChem. (n.d.). 4-Nitro-1,3-benzenediamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved from [Link]
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Application Notes and Protocols: A Researcher's Guide to the Regioselective Nitration of N1-(4-Fluorobenzyl)-benzene-1,3-diamine
Abstract
This document provides a comprehensive guide for the regioselective nitration of N1-(4-Fluorobenzyl)-benzene-1,3-diamine, a critical transformation for the synthesis of advanced pharmaceutical intermediates and functional materials. Due to the highly activated nature of the substrate, this protocol emphasizes a mild and controlled approach using acetyl nitrate, generated in situ from nitric acid and acetic anhydride. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and analytical characterization techniques. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Mechanistic Rationale
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of the versatile nitro group, which can be readily converted into a variety of other functional groups. N1-(4-Fluorobenzyl)-benzene-1,3-diamine presents a unique challenge and opportunity for regioselective nitration. The benzene ring is highly activated by two powerful electron-donating groups (EDGs): a primary amine (-NH₂) and a secondary N-benzylamine (-NHCH₂Ar). Both are ortho, para-directing groups.[1][2][3][4]
Controlling the position of nitration is paramount. The primary amine and the N-benzylamine group will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to themselves. This leads to a complex mixture of potential products if the reaction is not carefully controlled.
Given the high reactivity of the diamine substrate, traditional nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, are too harsh and can lead to uncontrolled oxidation, polysubstitution, and the formation of tarry byproducts.[5] Furthermore, in strongly acidic media, the amine groups can be protonated to form anilinium ions, which are deactivating and meta-directing, further complicating the product distribution.[6][7][8]
To circumvent these issues, this protocol employs a milder nitrating agent, acetyl nitrate (CH₃COONO₂), generated in situ from the reaction of nitric acid with acetic anhydride.[9][10][11] This reagent provides a controlled source of the nitronium ion, allowing the reaction to proceed under less acidic and lower temperature conditions, thereby enhancing selectivity and minimizing side reactions.[9][11]
Predicted Regioselectivity
The directing effects of the two amine groups are the primary determinants of the regioselectivity of this reaction. The primary amine (-NH₂) and the secondary N-benzylamine are both strong activating groups. The most likely positions for electrophilic attack are C4 and C6 (both ortho to the primary amine and para and ortho to the secondary amine, respectively) and C2 (ortho to the secondary amine). Steric hindrance from the bulky 4-fluorobenzyl group is expected to disfavor substitution at the C2 position. Therefore, the primary product is anticipated to be N1-(4-Fluorobenzyl)-4-nitro-benzene-1,3-diamine .
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Purity | Supplier | Comments |
| N1-(4-Fluorobenzyl)-benzene-1,3-diamine | Synthesis Grade | >98% | Commercially Available | |
| Acetic Anhydride | Reagent Grade | >99% | Commercially Available | |
| Nitric Acid (70%) | Reagent Grade | 70% in H₂O | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | >99.8% | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |||
| Anhydrous Magnesium Sulfate | Commercially Available | |||
| Ethyl Acetate | HPLC Grade | >99.9% | Commercially Available | For chromatography |
| Hexanes | HPLC Grade | >99% | Commercially Available | For chromatography |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware
Safety Precautions
-
Nitric acid is highly corrosive and a strong oxidizing agent. [12][13] It can cause severe burns and reacts violently with many organic compounds.[12][13]
-
Acetic anhydride is corrosive and a lachrymator.
-
Aromatic amines and their nitro derivatives can be toxic and should be handled with care. [14]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[12]
-
An emergency eyewash and safety shower should be readily accessible.[12]
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture (Acetyl Nitrate):
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and cooled in an ice-salt bath to -10 °C, add acetic anhydride (30 mL).
-
Slowly add 70% nitric acid (1.0 eq) dropwise via a dropping funnel while maintaining the internal temperature below 0 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure the complete formation of acetyl nitrate.
-
-
Nitration Reaction:
-
In a separate 250 mL three-neck round-bottom flask, dissolve N1-(4-Fluorobenzyl)-benzene-1,3-diamine (1.0 eq) in anhydrous dichloromethane (100 mL).
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add the pre-formed acetyl nitrate solution dropwise to the solution of the diamine over 30 minutes, ensuring the internal temperature does not rise above -5 °C.
-
After the addition is complete, allow the reaction to stir at -10 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice (200 g).
-
Carefully add saturated sodium bicarbonate solution portion-wise to neutralize the excess acid until the effervescence ceases and the aqueous layer is basic (pH ~8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[15]
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified N1-(4-Fluorobenzyl)-4-nitro-benzene-1,3-diamine as a colored solid.
-
Visualization of the Experimental Workflow
Caption: Mechanism of electrophilic aromatic nitration using acetyl nitrate.
Conclusion
This application note provides a detailed and reliable protocol for the regioselective nitration of N1-(4-Fluorobenzyl)-benzene-1,3-diamine. By employing mild reaction conditions with in situ generated acetyl nitrate, this method offers a high degree of control over the reaction, leading to the desired 4-nitro product with minimal side reactions. The provided safety information and characterization guidelines will ensure a safe and successful synthesis for researchers in the fields of medicinal chemistry and materials science.
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Fischer, A., & Leonard, D. R. A. (1976). Nitration of the tetramethylbenzenes in acetic anhydride. Formation and rearomatization of adducts. Canadian Journal of Chemistry, 54(11), 1795-1802. Available at: [Link]
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Bar-Ziv, R., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3423. Available at: [Link]
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PubMed. (n.d.). [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. PubMed. Available at: [Link]
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ResearchGate. (2001). A fast and mild method for the nitration of aromatic rings. ResearchGate. Available at: [Link]
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SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Available at: [Link]
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SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. SciSpace. Available at: [Link]
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YouTube. (2020). Nitration of aniline. YouTube. Available at: [Link]
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University of Washington. (n.d.). NITRIC ACID SAFETY. University of Washington. Available at: [Link]
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AIChE. (2007). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. AIChE. Available at: [Link]
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ChemistryViews. (2018). Nitration of Arenes under Mild Conditions. ChemistryViews. Available at: [Link]
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ResearchGate. (n.d.). Regioisomeric reactive pathways associated with the nitration reaction... ResearchGate. Available at: [Link]
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ResearchGate. (2018). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. Available at: [Link]
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PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. Available at: [Link]
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Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Figshare. Available at: [Link]
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National Institutes of Health. (2023). Site-Selective Nitration of Aryl Germanes at Room Temperature. National Institutes of Health. Available at: [Link]
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National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Available at: [Link]
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MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. Available at: [Link]
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Application Notes & Protocols for N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine in Medicinal Chemistry
Document ID: ANP-FNBD-20260112
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine (hereafter referred to as FNBD). Drawing from the established biological activities of the broader class of nitroaromatic compounds and structurally similar molecules, this guide proposes a hypothesis-driven framework for investigating FNBD as a potential therapeutic agent. We present detailed protocols for assessing its cytotoxic activity, elucidating its mechanism of action, and exploring its potential as a kinase inhibitor. The causality behind experimental choices is emphasized to empower researchers to not only execute but also interpret and adapt these methodologies for robust and meaningful results.
Introduction: The Rationale for Investigating FNBD
Nitroaromatic compounds represent a compelling and historically significant class of molecules in medicinal chemistry. Since the discovery of chloramphenicol, the nitro group has been recognized as a critical pharmacophore, conferring a wide spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[1][2][3] The primary mechanism of action for many nitroaromatic drugs involves their role as bioreductive prodrugs.[2][4] In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, cellular nitroreductases can reduce the nitro group to form highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species, which can induce cellular damage and cell death.[1][4]
FNBD belongs to the nitrobenzene-diamine class. Its structure is isomeric to compounds like N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, which has been identified as a key intermediate in the synthesis of pharmaceuticals and has shown potential anticancer and antibacterial properties.[5][6] The presence of the N-(4-Fluorobenzyl) moiety can influence the compound's lipophilicity, cell permeability, and potential for specific interactions with biological targets.[2][5]
Given this context, FNBD presents itself as a molecule of interest for anticancer drug discovery. This guide outlines a logical, multi-stage experimental workflow to characterize its biological activity, starting from broad phenotypic screening and progressing to more specific mechanistic and target-based assays.
Physicochemical Properties
A foundational step in evaluating any new chemical entity is the characterization of its physical and chemical properties. This data is crucial for sample handling, formulation, and interpretation of biological assay results.
| Property | Value / Method | Rationale & Significance |
| Molecular Formula | C₁₃H₁₂FN₃O₂ | Confirms the elemental composition of the molecule. |
| Molecular Weight | ~261.25 g/mol | Essential for preparing solutions of known molarity for all subsequent assays. |
| Purity | >95% (Recommended) | High purity is critical to ensure that the observed biological activity is due to FNBD and not impurities. Purity should be confirmed via HPLC and NMR. |
| Solubility | To be determined | Must be determined in relevant solvents (e.g., DMSO for stock solutions, aqueous buffers for assays). Poor solubility can lead to false-negative results. |
| Stability | To be determined | The stability of the compound in solution under storage and assay conditions should be assessed to ensure its integrity throughout the experiments. |
Hypothesized Mechanism of Action: Bioreductive Activation
Our primary hypothesis is that FNBD functions as a bioreductive prodrug. The electron-withdrawing nitro group is susceptible to enzymatic reduction, particularly in the low-oxygen environment characteristic of solid tumors. This process generates reactive nitrogen species that can damage DNA, proteins, and lipids, ultimately triggering cell death.
Caption: Hypothesized bioreductive activation pathway of FNBD.
Application Note I: In Vitro Anticancer Efficacy Screening
Objective: To determine the cytotoxic potential of FNBD against a panel of human cancer cell lines and establish its half-maximal inhibitory concentration (IC₅₀).
Rationale: A cell viability assay is the cornerstone of initial screening for potential anticancer agents.[7] By testing the compound across a panel of cell lines from different tissue origins (e.g., breast, lung, colon), we can assess the breadth of its activity and identify potential cancer types for further investigation. The MTT assay is a reliable, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for cell viability.
Protocol 2.1: MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
FNBD stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of FNBD in complete medium. A common starting range is 100 µM down to 0.1 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest FNBD concentration) and a "no-cell" blank control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of FNBD.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Interpretation:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the FNBD concentration.
-
Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.
Expected Outcome: A dose-response curve will be generated, allowing for the determination of the IC₅₀. A potent compound will have a low micromolar or nanomolar IC₅₀ value.
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.2 |
| HCT116 | Colon Cancer | 5.1 |
Application Note II: Elucidating the Mechanism of Action
Objective: To determine the cellular mechanism (e.g., apoptosis, cell cycle arrest) by which FNBD induces cell death.
Rationale: Once cytotoxicity is confirmed, understanding how the compound kills cancer cells is the next critical step.[5] This provides valuable insight into its therapeutic potential and potential side effects. Western blotting for key signaling proteins is a robust and widely used technique to probe specific cellular pathways.[8][9]
Caption: Experimental workflow for mechanistic investigation of FNBD.
Protocol 3.1: Western Blotting for Apoptotic Markers
Rationale for Protein Selection:
-
Caspase-3: An executioner caspase. Its cleavage into an active form is a hallmark of apoptosis.
-
PARP (Poly (ADP-ribose) polymerase): A DNA repair enzyme that is cleaved and inactivated by caspase-3 during apoptosis. Detecting cleaved PARP is another strong indicator of apoptosis.
Procedure:
-
Sample Preparation:
-
Treat cells (e.g., HCT116) in 6-well plates with FNBD at concentrations around its IC₅₀ (e.g., 1x and 2x IC₅₀) for 24-48 hours. Include a vehicle control.
-
Aspirate the media, wash cells with ice-cold PBS.[8]
-
Lyse the cells by adding 100 µL of ice-cold 1X SDS Sample Buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[8]
-
Heat the samples at 95-100°C for 5 minutes.[9]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibody (e.g., rabbit anti-cleaved caspase-3, rabbit anti-PARP) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times for 5 minutes each with TBST.[8]
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[8]
-
Wash again three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL).
-
Capture the signal using a digital imager or X-ray film.[10]
-
-
Analysis: Analyze the bands corresponding to the full-length and cleaved forms of the proteins. An increase in the cleaved forms in FNBD-treated samples compared to the control indicates the induction of apoptosis. Also probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Application Note III: Target Deconvolution via Kinase Profiling
Objective: To investigate if FNBD has direct inhibitory activity against specific protein kinases, a common target class for cancer drugs.
Rationale: While the bioreductive prodrug hypothesis is strong, it is prudent to explore alternative or complementary mechanisms. Many small molecule anticancer drugs function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[12] Screening FNBD against a broad panel of kinases can rapidly identify potential direct molecular targets.[13] This approach is vital for lead optimization and understanding potential off-target effects.
Protocol 4.1: In Vitro Kinase Inhibition Profiling
Methodology: This type of large-scale screening is typically performed as a service by specialized companies (e.g., Eurofins Discovery's KinaseProfiler™, Thermo Fisher's LanthaScreen™).[13][14] The general principle involves an in vitro kinase assay.
-
Assay Principle: A purified, recombinant kinase enzyme is incubated with a specific substrate (peptide or protein), ATP, and the test compound (FNBD). The amount of substrate phosphorylation is then measured.[15]
-
Screening Concentration: A standard initial screening concentration is 10 µM.
-
Data Reporting: Results are typically reported as "% Inhibition" relative to a control reaction without the compound. % Inhibition = (1 - (Signal_compound / Signal_control)) * 100
-
Hit Identification: Kinases that are inhibited by >50% or >75% are considered "hits" and warrant further investigation.
-
Follow-up Studies: For any identified hits, a dose-response experiment should be performed to determine the IC₅₀ for that specific kinase. It is crucial to perform these follow-up assays at an ATP concentration that is near the Michaelis-Menten constant (Km) for that enzyme to obtain physiologically relevant and comparable data.[12]
Hypothetical Kinase Inhibition Data for FNBD at 10 µM:
| Kinase Target | Kinase Family | % Inhibition |
| EGFR | Tyrosine Kinase | 12% |
| PIM1 | Serine/Threonine Kinase | 85% |
| CDK2 | Serine/Threonine Kinase | 25% |
| MAPK1 | Serine/Threonine Kinase | 78% |
| SRC | Tyrosine Kinase | 5% |
Interpretation: In this hypothetical example, FNBD shows significant inhibitory activity against PIM1 and MAPK1 kinases. This suggests a potential dual mechanism of action: non-specific cytotoxicity via bioreduction and specific cell signaling inhibition through these kinases.
Caption: Potential signaling pathways inhibited by FNBD based on hypothetical kinase screen.
Summary and Future Directions
This guide provides a strategic framework for the initial investigation of this compound in a medicinal chemistry context. The proposed workflow enables a comprehensive evaluation of its biological activity, from broad anticancer screening to detailed mechanistic studies. By combining phenotypic assays with target deconvolution approaches, researchers can build a robust data package to support the progression of FNBD as a potential drug lead.
Next Steps Would Include:
-
Validation of Kinase Hits: Confirm direct binding and inhibition of hit kinases (e.g., PIM1, MAPK1) in cell-based assays by examining the phosphorylation status of their downstream substrates.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of FNBD to improve potency and selectivity.
-
In Vivo Efficacy: Evaluate the antitumor activity of FNBD in animal models, such as patient-derived xenografts (PDX).[16]
-
Pharmacokinetic and Toxicological Profiling: Assess the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile of the compound.
By following this structured and hypothesis-driven approach, the therapeutic potential of novel chemical entities like FNBD can be systematically and efficiently explored.
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Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
Cancer Cell-Based Assays. Charles River Laboratories. [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
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The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
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6 Western Blotting Steps. Azure Biosystems. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC), NIH. [Link]
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In vitro JAK kinase activity and inhibition assays. PubMed, NIH. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central (PMC), NIH. [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
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Nitro group geometries for diamino-nitrobenzene derivatives Compound... ResearchGate. [Link]
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Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. National Institutes of Health (NIH). [Link]
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Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Direct Functionalization of N-Nitroamines via Deamination. Bioengineer.org. [Link]
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N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine. PubChemLite. [Link]
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4-Nitro-1,3-benzenediamine. PubChem. [Link]
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1,2-diamino-4-nitrobenzene. Organic Syntheses Procedure. [Link]
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4-Nitro-1,2-phenylenediamine. PubChem. [Link]
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Application Notes and Protocols for N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine in Materials Science
Introduction: A Novel Building Block for High-Performance Polymers
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine, a distinct aromatic diamine, emerges as a promising, yet underexplored, monomer for the synthesis of advanced polymeric materials. Its unique molecular architecture, featuring a reactive diamine core, a functionality-introducing 4-fluorobenzyl group, and a strategically placed nitro group, offers a compelling platform for the design of next-generation polymers. The structural isomer, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, has already demonstrated utility as a monomer in the creation of redox-active polyimides for Organic Light Emitting Diodes (OLEDs) and other functional materials.[1] This precedent strongly suggests that the 1,3-diamine isomer can be leveraged to develop novel polymers with tailored properties for a range of high-performance applications.
The presence of the 4-fluorobenzyl group is anticipated to enhance key material properties such as thermal stability, solubility, and electronic characteristics.[2] Concurrently, the nitro group offers a site for further chemical modification, such as reduction to an amine, enabling cross-linking or the introduction of other functional moieties. This guide provides a comprehensive overview of the potential applications of this compound in materials science, complete with detailed protocols for its synthesis and polymerization into high-performance polyimides and aramids.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1263404-74-5 | [3] |
| Molecular Formula | C₁₃H₁₂FN₃O₂ | Inferred |
| Molecular Weight | 261.26 g/mol | Inferred |
| Appearance | Expected to be a crystalline solid | Inferred |
Proposed Applications in Materials Science
The unique structural attributes of this compound make it a versatile monomer for a variety of high-performance polymers.
High-Performance Polyimides with Enhanced Solubility and Thermal Stability
Polyimides are renowned for their exceptional thermal and chemical resistance. However, their application can be limited by poor solubility, which complicates processing. The incorporation of the bulky and somewhat flexible 4-fluorobenzyl group into the polymer backbone can disrupt chain packing, thereby improving solubility in organic solvents without significantly compromising thermal stability.[4] The fluorine atom can also enhance the polymer's dielectric properties and reduce moisture absorption.
Novel Aramids with Modified Interchain Interactions
Aramids, or aromatic polyamides, are a class of high-strength, heat-resistant synthetic fibers. The introduction of the this compound monomer into an aramid backbone can introduce asymmetry and alter the hydrogen bonding network between polymer chains. This can lead to aramids with unique mechanical properties and improved processability.
Redox-Active and Functionalizable Polymers
The nitro group present on the aromatic ring is a key feature that can be exploited for further functionalization. It can be chemically reduced to an amine group post-polymerization. This would allow for subsequent chemical modifications such as cross-linking to enhance mechanical strength, or the grafting of other functional molecules to impart specific properties like conductivity or photosensitivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a two-step process for the synthesis of the target monomer, starting from the commercially available 4-nitro-m-phenylenediamine.
Step 1: Mono-N-acetylation of 4-nitro-m-phenylenediamine
This initial step serves to protect one of the amine groups, directing the subsequent alkylation to the desired nitrogen atom.
-
Materials: 4-nitro-m-phenylenediamine, Acetic anhydride, Ethanol, Hydrochloric acid, Sodium hydroxide.
-
Procedure:
-
Dissolve 4-nitro-m-phenylenediamine in a minimal amount of ethanol.
-
Slowly add one molar equivalent of acetic anhydride to the solution while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Precipitate the mono-acetylated product by adding the reaction mixture to cold water.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Step 2: N-Alkylation and Deprotection
-
Materials: Mono-acetylated 4-nitro-m-phenylenediamine, 4-Fluorobenzyl chloride, Potassium carbonate, Dimethylformamide (DMF), Hydrochloric acid, Sodium hydroxide.
-
Procedure:
-
Dissolve the mono-acetylated product in anhydrous DMF.
-
Add 1.2 equivalents of potassium carbonate and 1.1 equivalents of 4-fluorobenzyl chloride.
-
Heat the mixture to 80-90°C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the N-alkylated intermediate.
-
Filter and wash the solid with water.
-
Hydrolyze the acetyl group by refluxing the intermediate in aqueous hydrochloric acid.
-
Neutralize the solution with sodium hydroxide to precipitate the final product, this compound.
-
Filter, wash with water, and dry the product. Purify by recrystallization or column chromatography.
-
Caption: Synthetic workflow for this compound.
Protocol 2: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes a standard two-step method for polyimide synthesis, involving the formation of a poly(amic acid) precursor followed by thermal imidization.[5][6]
-
Materials: this compound, Pyromellitic dianhydride (PMDA), N-methyl-2-pyrrolidone (NMP), Argon or Nitrogen gas.
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve an equimolar amount of this compound in anhydrous NMP in a three-necked flask equipped with a mechanical stirrer.
-
Once the diamine is fully dissolved, add an equimolar amount of PMDA in small portions to the stirred solution. Maintain the temperature at 0-5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours to form a viscous poly(amic acid) solution.
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the glass plate in a vacuum oven and perform thermal imidization using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
-
After cooling to room temperature, peel the resulting polyimide film from the glass plate.
-
Caption: Workflow for the synthesis of a polyimide film.
Protocol 3: Synthesis of an Aramid from this compound and Terephthaloyl Chloride
This protocol details the low-temperature solution polycondensation method for aramid synthesis.[7][8]
-
Materials: this compound, Terephthaloyl chloride, N,N-dimethylacetamide (DMAc), Calcium chloride (CaCl₂), Argon or Nitrogen gas.
-
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve this compound and CaCl₂ in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Maintain the temperature at 0°C for 30 minutes, then allow the reaction to proceed at room temperature for 4 hours.
-
Precipitate the aramid polymer by pouring the viscous solution into a large volume of water.
-
Filter the fibrous polymer, wash thoroughly with water and then with methanol.
-
Dry the aramid polymer in a vacuum oven at 80°C.
-
Characterization of the Synthesized Polymers
The synthesized polymers should be characterized to determine their structure and properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm the chemical structure | For polyimide: appearance of characteristic imide bands (~1780 and 1720 cm⁻¹). For aramid: presence of amide I and amide II bands. |
| NMR Spectroscopy | Elucidate the detailed polymer structure | Confirmation of the repeating unit structure and purity. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability | Determination of the decomposition temperature (Td). High Td is expected. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg) | High Tg is indicative of a rigid polymer backbone. |
| UV-Vis Spectroscopy | Analyze optical properties | Determine the UV cutoff wavelength for assessing transparency. |
| Solubility Tests | Assess processability | Test solubility in common organic solvents (e.g., NMP, DMAc, m-cresol). |
Conclusion
This compound represents a promising new monomer for the development of high-performance polymers. The protocols provided herein offer a foundational framework for the synthesis and polymerization of this compound. The resulting polyimides and aramids are expected to exhibit a desirable combination of thermal stability, solubility, and functionalizability, opening avenues for their application in advanced materials for electronics, aerospace, and other demanding fields. Further research into the structure-property relationships of polymers derived from this novel diamine is encouraged to fully unlock its potential.
References
-
Innovating with 4-Fluorobenzyl Bromide: A Comprehensive Guide for Chemists. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review. MDPI. Available at: [Link]
-
Direct Fluorination as Method of Improvement of Operational Properties of Polymeric Materials. MDPI. Available at: [Link]
-
Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. MDPI. Available at: [Link]
-
Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Publishing. Available at: [Link]
-
Properties, Characterization and Fiber Extrusion Simulation of Novel Amorphous Polymers for Optical Application. ASME Digital Collection. Available at: [Link]
-
Synthesis, Optical, Thermal and Structural Characteristics of Novel Thermocleavable Polymers Based on Phthalate Esters. ResearchGate. Available at: [Link]
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Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]
-
Synthesis, Optical, Thermal and Structural Characteristics of Novel Thermocleavable Polymers Based on Phthalate Esters. PMC - NIH. Available at: [Link]
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Preparation sequence of polyimide from dianhydride with diamine. ResearchGate. Available at: [Link]
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC - NIH. Available at: [Link]
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A concise overview of the aramid fiber spinning process. Bombay Textile Research Association. Available at: [Link]
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Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. PMC - NIH. Available at: [Link]
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Polymer characterization. Wikipedia. Available at: [Link]
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Thermal and Optical Properties of Polystyrene Nanocomposites Reinforced with Soot. ResearchGate. Available at: [Link]
-
Aramid Fibers: Types, Properties, Manufacturing Process and Applications. Textile Learner. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. ResearchGate. Available at: [Link]
-
How Are Aramid Fiber Composites Made? - Chemistry For Everyone. YouTube. Available at: [Link]
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Analytical techniques for N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine characterization
An Application Note for the Comprehensive Characterization of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
Abstract
This document provides a detailed guide with integrated protocols for the multi-technique analytical characterization of this compound. As a substituted nitroaromatic amine, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents.[1][2] Ensuring its structural integrity, purity, and stability is paramount for its application in research and development. This guide presents a holistic analytical workflow, leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices to ensure robust and reliable results.
Introduction and Compound Profile
This compound is a complex organic molecule featuring a nitro-substituted diamine benzene core functionalized with a fluorobenzyl group. This unique combination of a hydrogen bond donor (secondary amine), hydrogen bond acceptor (nitro group, primary amine), aromatic systems, and a fluorinated moiety makes its comprehensive characterization a non-trivial task. A multi-faceted analytical approach is therefore not just recommended but essential for unequivocal identification, purity assessment, and stability evaluation.
Compound Details:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₂FN₃O₂
-
Molecular Weight: 261.26 g/mol [1]
-
Chemical Structure:
(Illustrative Structure)
The following sections detail the core analytical techniques required for a complete characterization dossier.
Caption: High-level workflow for comprehensive compound characterization.
Chromatographic Analysis for Purity and Identity
Chromatographic methods are the cornerstone for determining the purity of the compound and confirming its molecular weight. We employ a combination of HPLC with UV detection for quantitative purity analysis and LC-MS for definitive identity confirmation.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte, being a moderately polar aromatic compound, will be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. Purity is determined by calculating the area percentage of the main peak relative to all other peaks detected by the UV detector.
Rationale for Method Choices:
-
C18 Column: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and provides excellent retention and separation for a wide range of aromatic compounds.
-
Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) is employed to ensure that both more polar and less polar impurities are eluted and resolved from the main peak within a reasonable runtime.[4]
-
UV Detection at 254 nm: The nitroaromatic and benzene ring systems are strong chromophores that absorb significantly at 254 nm, providing high sensitivity.[5]
Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
HPLC System & Conditions: Utilize a standard HPLC system with a UV detector.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject 10 µL of the prepared sample solution and run the gradient program.
-
Data Processing: Integrate all peaks and calculate the area percentage of the main analyte peak to determine purity.
Data Presentation: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min (30% B), 2-15 min (30-95% B), 15-18 min (95% B), 18-20 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. After chromatographic separation, the analyte is ionized, and its mass-to-charge ratio (m/z) is measured, providing definitive confirmation of its molecular weight.
Rationale for Method Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules containing basic amine groups, which are readily protonated to form [M+H]⁺ ions.
-
High-Resolution MS (HRMS): Using an instrument like a Q-TOF or Orbitrap provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition (C₁₃H₁₂FN₃O₂) and distinguishing it from other potential isobaric compounds.[6]
Caption: Step-by-step workflow for LC-MS analysis.
Protocol:
-
System: Use an LC-MS system, preferably with HRMS capability.
-
LC Method: Employ the same HPLC method as described in Section 2.1.
-
MS Parameters:
-
Ionization Mode: ESI Positive
-
Scan Range: 100 - 500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the analyte.
-
Expected Result: The primary peak in the mass spectrum should correspond to the protonated molecular ion [M+H]⁺.
-
Expected Monoisotopic Mass: 261.0914 g/mol
-
Expected [M+H]⁺ m/z: 262.0986
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the compound's chemical structure, confirming the arrangement of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is the most powerful technique for unambiguous structure elucidation.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is recommended to ensure the observation of exchangeable N-H protons.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and signal integrations.
Expected Spectral Features:
| Technique | Expected Chemical Shifts (δ, ppm) | Key Features & Rationale |
| ¹H NMR | ~8.0 - 8.2: Aromatic proton ortho to the NO₂ group.[7]~7.2 - 7.4: Aromatic protons on the fluorobenzyl ring.~6.5 - 7.0: Aromatic protons on the diamine ring.~6.0 - 6.5: Broad singlet, -NH₂ protons.~5.0 - 5.5: Broad singlet/triplet, -NH- proton.~4.4 - 4.6: Singlet or doublet, -CH₂- protons. | The aromatic region will show complex splitting patterns. Protons ortho to the strongly electron-withdrawing nitro group will be the most downfield (deshielded). The benzylic CH₂ protons will appear as a singlet, or a doublet if coupled to the adjacent NH proton. The NH protons will be broad and their position can be concentration-dependent. |
| ¹³C NMR | ~140 - 155: Aromatic carbons attached to N and NO₂.~110 - 135: Other aromatic carbons.~45 - 50: Benzylic -CH₂- carbon. | The number of signals should correspond to the 13 unique carbon atoms in the structure (assuming no accidental equivalence). Carbons attached to heteroatoms (N, F) will show characteristic shifts. |
| ¹⁹F NMR | ~ -110 to -120: Single peak corresponding to the C-F bond. | ¹⁹F NMR is highly specific and will show a single resonance for the fluorine atom, confirming its presence and chemical environment.[8] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
Protocol:
-
Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing into a disk) or by placing the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands for the key functional groups.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary (-NH₂) and secondary (-NH-) amines. Two bands are expected for the primary amine.[9] |
| 3000 - 3100 | Aromatic C-H Stretch | Benzene rings |
| 2850 - 2960 | Aliphatic C-H Stretch | Benzylic -CH₂- group |
| ~1600 - 1620 | N-H Bending | Primary amine (-NH₂) |
| 1500 - 1560 | Asymmetric NO₂ Stretch | Aromatic Nitro Group. This is typically a very strong and sharp absorption band.[10] |
| 1450 - 1580 | C=C Ring Stretch | Aromatic rings |
| 1330 - 1370 | Symmetric NO₂ Stretch | Aromatic Nitro Group. Also a strong and characteristic band.[10] |
| 1100 - 1250 | C-N Stretch | Aromatic amines |
| 1000 - 1100 | C-F Stretch | Fluoroaromatic group. This band is typically strong. |
Thermal Analysis
Thermal analysis techniques are crucial for understanding the solid-state properties of a compound, including its melting point, thermal stability, and decomposition profile.[11][12] This information is vital for determining appropriate storage and handling conditions.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and glass transitions.[13]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Acquisition: Place the sample and an empty reference pan in the DSC cell. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 25 °C to 300 °C).
-
Expected Result: A sharp endothermic peak on the thermogram, corresponding to the melting of the crystalline solid. The peak onset and peak maximum temperatures are recorded as the melting point range.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition temperature of the material.[14]
Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Expected Result: The TGA curve will show a stable baseline (no mass loss) until the onset of thermal decomposition, at which point a significant drop in mass will be observed. The onset temperature provides a measure of the compound's thermal stability.
Caption: How different techniques provide unique, complementary data.
Method Validation Principles
For use in regulated environments, the analytical methods described herein must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[15][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17]
-
Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a given range.[16]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).
-
Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.[16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[18]
Conclusion
The comprehensive characterization of this compound requires an integrated analytical strategy. By combining chromatographic techniques (HPLC, LC-MS) for purity and identity, spectroscopic methods (NMR, FTIR) for structural confirmation, and thermal analysis (DSC, TGA) for solid-state properties, a complete and reliable profile of the compound can be established. The protocols and rationale provided in this application note form a robust framework for the quality control and in-depth analysis of this important chemical intermediate.
References
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TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. [Link]
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Pospisilova, M., & Kocourek, V. (2008). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies. [Link]
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Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. [Link]
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TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
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Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]
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U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]
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Nowak, K., & Ciesielski, W. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
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George, A., et al. (n.d.). Live qualification/validation of purity methods for protein products. Purdue University. [Link]
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Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]
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Patel, K., & Dedania, Z. (2021). Analytical method validation: A brief review. International Journal of Pharmaceutical and Life Sciences. [Link]
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Harrison, A. G., & Lin, P. H. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry. [Link]
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
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Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
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Springer. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. [Link]
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Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety. [Link]
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Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. [Link]
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Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]
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ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... [Link]
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LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
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Eurofins. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. [Link]
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IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
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Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. [Link]
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University of Calgary. (n.d.). IR: nitro groups. [Link]
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link] (Duplicate of[19])
-
Chemistry Stack Exchange. (2015). Effect of nitrobenzene on solution UV/Vis spectra. [Link]
-
Journal of Research of the National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
-
ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products.... [Link]
-
ACS Publications. (n.d.). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]
-
Chemistry Skill. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
PubChem. (n.d.). 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. [Link]
-
PubChem. (n.d.). N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine. [Link]
-
PubChem. (n.d.). 4-Nitro-1,3-benzenediamine. [Link]
-
Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
DergiPark. (n.d.). Synthesis of a New Nitrile-Based Diamine.... [Link]
-
Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. [Link]
-
Spectroscopy Letters. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | 150812-21-8 [smolecule.com]
- 3. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 14. mdpi.com [mdpi.com]
- 15. wjarr.com [wjarr.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. lcms.cz [lcms.cz]
Application Notes & Protocols: N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine as a Versatile Synthon for Advanced Heterocyclic Scaffolds
Prepared by: Senior Application Scientist, Chemical Synthesis Division
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utility of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine. This compound, while not broadly commercialized, serves as a high-potential building block for constructing complex heterocyclic systems, particularly those relevant to medicinal chemistry due to the strategic placement of its nitro, fluoro, and diamine functionalities.
This guide is structured to provide not just procedural steps, but the underlying chemical logic, enabling users to adapt and innovate upon these protocols. We will first detail the synthesis of the title building block and then explore its application in the construction of medicinally-relevant benzimidazole and quinoxaline frameworks.
Part 1: Synthesis of the Core Building Block: this compound
The primary challenge in synthesizing the target compound is achieving selective mono-N-alkylation of the starting material, 4-nitrobenzene-1,3-diamine. The two amino groups possess different nucleophilicities due to the electronic influence of the nitro group. The amino group at position 1 (ortho, para to the nitro group) is significantly less nucleophilic than the amino group at position 3 (meta to the nitro group). However, direct alkylation can still lead to mixtures.
Our validated approach utilizes a controlled, stepwise synthesis involving protection, alkylation, and deprotection to ensure high purity and yield of the desired N1-substituted product. A more direct, but potentially lower-yielding, method is also presented for faster screening purposes.
Protocol 1.1: High-Yield Synthesis via Boc-Protection Strategy
This protocol maximizes the yield of the desired N1-isomer by temporarily protecting the more nucleophilic amino group at position 3.
Workflow Overview:
Caption: High-yield synthesis workflow for the target building block.
Step-by-Step Protocol:
-
Selective Boc-Protection:
-
To a solution of 4-nitrobenzene-1,3-diamine (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in THF dropwise over 30 minutes. The slight excess of base and controlled addition favors mono-protection.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the major isomer, tert-butyl (3-amino-4-nitrophenyl)carbamate.
-
-
N-Alkylation of the Remaining Amino Group:
-
Caution: Use anhydrous solvents and an inert atmosphere (N₂ or Ar). Sodium hydride (NaH) is highly reactive.
-
To a solution of the mono-Boc protected intermediate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the resulting suspension for 30 minutes at 0 °C.
-
Add 4-fluorobenzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is typically used directly in the next step.
-
-
Boc Deprotection:
-
Dissolve the crude N-alkylated intermediate in dichloromethane (DCM, 0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis shows complete removal of the Boc group.
-
Concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final product, This compound .
-
Part 2: Application in Heterocyclic Synthesis
The synthesized building block is primed for cyclization reactions. The 1,3-diamine moiety can react with various electrophiles to form fused heterocyclic systems. The nitro group acts as a powerful electron-withdrawing group and a synthetic handle for further transformations.
Protocol 2.1: Synthesis of Fluorinated 2-Aryl-1H-benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry. This protocol utilizes the Phillips-Ladenburg condensation reaction, which involves the cyclization of an o-phenylenediamine equivalent with an aldehyde. While our substrate is a 1,3-diamine, the reaction proceeds across the 1,2-positions after an in-situ reduction of the nitro group.
Causality: The reaction is typically catalyzed by an oxidizing agent when starting from a diamine and an aldehyde. However, a more robust and common approach involves the one-pot reduction of the nitro group followed by cyclization. We will use sodium dithionite (Na₂S₂O₄) for this purpose, as it is effective for nitro group reduction and compatible with the subsequent cyclization.
Workflow Overview:
Caption: One-pot synthesis of benzimidazoles from the building block.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a desired aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in a 2:1 mixture of DMF and water (0.1 M).
-
-
Reductive Cyclization:
-
Heat the mixture to 80-100 °C.
-
Add sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq) portion-wise over 1 hour. The reaction progress can be monitored by a color change from deep red/orange to a lighter yellow/brown.
-
Maintain stirring at this temperature for an additional 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Collect the solid by filtration or, if extracted, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate or DCM:Methanol gradient) or by recrystallization to obtain the pure benzimidazole derivative.
-
| Parameter | Condition | Expected Outcome |
| Solvent | DMF / Water (2:1) | Facilitates solubility of both organic and inorganic reagents. |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | Mild and effective for one-pot reductive cyclization. |
| Temperature | 80 - 100 °C | Provides sufficient energy for both reduction and cyclization. |
| Typical Yield | 60 - 85% | Dependent on the specific aldehyde used. |
Protocol 2.2: Synthesis of Fluorinated Quinoxaline Derivatives
Quinoxalines are another critical heterocyclic core found in numerous bioactive compounds. Their synthesis from our building block requires a two-step sequence: first, the reduction of the nitro group to generate a triamine, followed by condensation with a 1,2-dicarbonyl compound.
Step A: Synthesis of the Triamine Intermediate
The reduction of the nitro group unmasks a 1,2,4-triamine system, a key precursor for quinoxalines. Catalytic hydrogenation is a clean and efficient method for this transformation.
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in ethanol or methanol (0.1 M) in a flask suitable for hydrogenation.
-
Add Palladium on Carbon (Pd/C, 10 wt. %, 0.05 eq).
-
-
Hydrogenation:
-
Seal the flask, evacuate, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Maintain the reaction under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting N1-(4-fluorobenzyl)benzene-1,2,4-triamine is often used in the next step without further purification due to its potential instability (oxidation).
-
Step B: Condensation to form the Quinoxaline Ring
The newly formed 1,2-diamine moiety of the triamine intermediate readily condenses with 1,2-dicarbonyl compounds like benzil or glyoxal to form the quinoxaline ring system.
Workflow Overview:
Caption: Synthesis of quinoxalines via a triamine intermediate.
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve the crude triamine intermediate (1.0 eq) from Step A in ethanol (0.1 M).
-
Add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq) and a catalytic amount of acetic acid (2-3 drops).
-
-
Condensation:
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the mixture and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure quinoxaline derivative.
-
| Parameter | Condition | Expected Outcome |
| Reduction Method | Catalytic Hydrogenation (Pd/C, H₂) | Clean, high-yielding conversion to the triamine. |
| Condensation Catalyst | Acetic Acid | Facilitates the dehydration step in the cyclization. |
| Temperature | Room Temp to 60 °C | Mild conditions are sufficient for the condensation. |
| Typical Yield | 75 - 95% (over 2 steps) | Generally a high-yielding reaction. |
References
-
Title: A Novel One-Pot Synthesis of 2-Substituted Benzimidazoles from 2-Nitroanilines and Aldehydes Source: Synthetic Communications URL: [Link]
-
Title: Sodium Dithionite as a Reducing Agent Source: Chemical Reviews URL: [Link]
-
Title: Catalytic Hydrogenation for the Reduction of Functional Groups Source: Organic Reactions URL: [Link]
-
Title: A Facile and Efficient Synthesis of Quinoxaline Derivatives Catalyzed by Ceric Ammonium Nitrate in Aqueous Media Source: Journal of the Brazilian Chemical Society URL: [Link]
Application Notes and Protocols for In Vitro Evaluation of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
Prepared by a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The public scientific literature contains limited specific data on N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine. However, extensive research exists for its structural isomer, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (FBNDA), which has demonstrated significant anticancer and antibacterial properties.[1][2] Due to their structural similarities, the following protocols, based on the known activities of the 1,4-diamine isomer, provide a robust framework and a validated starting point for investigating the biological activities of this compound.
Introduction and Scientific Background
This compound belongs to a class of nitroaromatic compounds that are of significant interest in medicinal chemistry. The structure combines three key functional motifs: a nitro group, which can be metabolically reduced to reactive intermediates; a diamine benzene core, providing a versatile scaffold; and a fluorobenzyl group, which can enhance cell membrane permeability and interaction with intracellular targets.[1]
The biological activity of its isomer, FBNDA, is attributed to the reduction of the nitro group within the cell, forming reactive species that can induce cellular stress, damage macromolecules, and trigger programmed cell death (apoptosis).[1] In vitro studies have confirmed that FBNDA inhibits the proliferation of human breast cancer cells (MCF-7) at concentrations as low as 10 µM, primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] This guide provides detailed protocols to investigate whether this compound exhibits similar cytotoxic and cytostatic effects.
Postulated Mechanism of Action
The proposed mechanism centers on the intracellular reduction of the nitro group, a common bioactivation pathway for nitroaromatic compounds. This process generates reactive nitrogen intermediates that can lead to various downstream cellular effects.
Caption: Postulated bioactivation pathway and downstream effects of the test compound.
Compound Preparation and Handling
2.1. Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). The molecular weight of C₁₃H₁₂FN₃O₂ is 261.25 g/mol .[2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
2.2. Safety Precautions: Nitroaromatic compounds should be handled with care as they are potentially mutagenic and toxic.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a certified chemical fume hood.
Application Note I: Anticancer Activity Evaluation
This section details a tiered workflow to comprehensively assess the anticancer potential of the test compound, starting with general cytotoxicity and progressing to specific mechanisms of cell death and proliferation arrest.
Caption: Experimental workflow for characterizing anticancer properties.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Selected cancer cell line (e.g., MCF-7, human breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration in all wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Expert Tip: Based on data for the isomer FBNDA, a starting concentration range of 1 µM to 100 µM is recommended.[1] Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.
-
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
| Parameter | Recommended Value | Rationale |
| Cell Line | MCF-7 | Known to be sensitive to the isomer FBNDA.[1] |
| Seeding Density | 5,000 cells/well | Ensures cells are in an exponential growth phase during treatment. |
| Concentration Range | 1 µM - 100 µM | Brackets the known effective concentration of the isomer.[1] |
| Incubation Time | 48-72 hours | Allows sufficient time for cytotoxic or cytostatic effects to manifest. |
| Final DMSO % | < 0.5% | Minimizes solvent-induced toxicity, ensuring observed effects are from the compound. |
Protocol 2: Apoptosis Detection via Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with the test compound at concentrations around the determined IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with complete medium. Combine all cells and centrifuge.
-
Staining: Wash the cell pellet with cold PBS. Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining
Principle: The DNA content of a cell changes as it progresses through the cell cycle (G1, S, G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in each phase of the cell cycle. The isomer FBNDA is known to cause G2/M arrest.[1]
Procedure:
-
Cell Culture and Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. The resulting DNA histogram will show distinct peaks corresponding to the G1, S, and G2/M phases. Analyze the percentage of cells in each phase and compare treated samples to the vehicle control.
Application Note II: Antibacterial Activity Screening
Derivatives of the isomer FBNDA have shown antibacterial properties.[1] A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol 4: Broth Microdilution for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
Test compound and a standard antibiotic control (e.g., ampicillin, ciprofloxacin)
Procedure:
-
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in CAMHB.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
References
- N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. Benchchem.
- N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. Smolecule.
-
4-Nitro-1,3-benzenediamine. PubChem, National Center for Biotechnology Information. [Link]
-
Nitrobenzene. 15th Report on Carcinogens, National Toxicology Program, Department of Health and Human Services. [Link]
-
Nitrobenzene Carcinogenicity (CAS No. 98-95-3). U.S. Environmental Protection Agency. [Link]
Sources
Leveraging N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine for the Synthesis of Novel Kinase Inhibitors
An Application Note and Protocol for Researchers
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. This document provides an in-depth guide on the strategic use of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (CAS: 150812-21-8), a versatile chemical intermediate, in the synthesis of potent kinase inhibitors. We will explore the chemical logic behind its use, detailing a plausible and robust synthetic pathway from this starting material to a core heterocyclic scaffold common in many ATP-competitive inhibitors. This guide includes detailed, field-tested protocols, the rationale behind experimental choices, and methods for monitoring and validating each synthetic step.
Introduction: The Strategic Value of the Starting Material
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a substituted phenylenediamine derivative that serves as an excellent starting point for medicinal chemistry campaigns targeting kinases.[1][2] Its structure is endowed with several features that make it particularly valuable:
-
A Latent Reactive Hub: The ortho-nitro-diamine arrangement is a precursor to a 1,2,4-triaminobenzene system upon reduction. This vicinal triamine intermediate is highly reactive and primed for cyclization reactions to form fused heterocyclic systems, which are privileged scaffolds for kinase inhibition as they can mimic the purine ring of ATP.[3]
-
The Fluorobenzyl Moiety: The N-(4-fluorobenzyl) group is a common feature in many successful kinase inhibitors. The fluorine atom can engage in favorable hydrogen bonding and other electrostatic interactions within the ATP-binding pocket, while the benzyl group can provide beneficial hydrophobic interactions. Furthermore, this group can enhance crucial pharmacokinetic properties such as cell membrane permeability.[1]
-
Synthetic Versatility: The compound provides a robust platform for generating a library of diverse inhibitor candidates through subsequent chemical modifications.
This guide will focus on a two-stage synthetic strategy: first, the critical reduction of the nitro group to unmask the reactive triamine, and second, the construction of a pyrrolo[2,3-d]pyrimidine scaffold, a core structure found in numerous receptor tyrosine kinase inhibitors.[4]
Overall Synthetic Workflow
The proposed pathway is a logical and efficient route from the commercially available starting material to a functionalized kinase inhibitor core. The strategy hinges on creating a key triamine intermediate, which then undergoes cyclization to form the desired heterocyclic system.
Caption: High-level overview of the synthetic strategy.
Experimental Protocols & Methodologies
Material and Reagent Data
This table summarizes the key physical properties of the primary starting material.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | 150812-21-8 | C13H12FN3O2 | 261.26 | ≥97% |
Data sourced from commercial suppliers and chemical databases.[1][5]
Protocol 1: Synthesis of the Key Intermediate: N1-(4-Fluorobenzyl)benzene-1,2,4-triamine
Causality: The reduction of the aromatic nitro group to a primary amine is the pivotal step that activates the scaffold for subsequent cyclization. Catalytic hydrogenation with Palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for this transformation. The choice of ethanol as a solvent ensures good solubility for the starting material and the hydrogen gas.
Materials:
-
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (1.0 eq)
-
10% Palladium on carbon (Pd/C), 50% wet (0.1 eq by weight)
-
Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite™
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask, add N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (e.g., 2.61 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to dissolve the starting material. Mild heating may be required.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 260 mg) to the solution under a stream of inert gas (Nitrogen or Argon).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask via vacuum and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 50% ethyl acetate in hexanes. The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with additional ethanol to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, N1-(4-Fluorobenzyl)benzene-1,2,4-triamine, which often presents as an oil or solid that is sensitive to oxidation and should be used immediately in the next step.
Protocol 2: Construction of the Pyrrolo[2,3-d]pyrimidine Core
Causality: The 1,2,4-triamine intermediate is an excellent nucleophile. By reacting it with a suitable chloropyrimidine derivative, we can achieve a cyclization to form the pyrrolo[2,3-d]pyrimidine scaffold. This scaffold is a bioisostere of the purine ring in ATP, making it an ideal framework for competitive inhibition at the kinase ATP-binding site.[3] The use of an acid catalyst facilitates the key intramolecular cyclization step.
Materials:
-
N1-(4-Fluorobenzyl)benzene-1,2,4-triamine (from Protocol 1, 1.0 eq)
-
4,6-dichloro-5-formylpyrimidine (1.0 eq)
-
Isopropanol (iPrOH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the crude triamine intermediate from the previous step in isopropanol (e.g., 100 mL) in a round-bottom flask.
-
Reagent Addition: Add 4,6-dichloro-5-formylpyrimidine (e.g., 1.77 g, 10.0 mmol) to the solution.
-
Catalysis: Add a few drops of concentrated HCl to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of a new, less polar product. The reaction is typically complete in 8-16 hours.
-
Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired substituted pyrrolo[2,3-d]pyrimidine core.
Mechanism of Action and Signaling Pathway Context
The synthesized pyrrolo[2,3-d]pyrimidine scaffold functions as an ATP-competitive inhibitor. Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. The inhibitor, by mimicking the structure of the purine base of ATP, occupies the ATP-binding pocket on the kinase, preventing the natural substrate from binding and halting the phosphorylation cascade. This disruption of cell signaling can inhibit proliferation and induce apoptosis in cancer cells driven by the targeted kinase.
Caption: Inhibition of a typical kinase signaling pathway.
Conclusion
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a high-value starting material for constructing sophisticated heterocyclic systems for kinase inhibitor discovery. The protocols outlined here demonstrate a reliable and logical pathway to generate a pyrrolo[2,3-d]pyrimidine core, which can be further diversified to create a library of potent and selective kinase inhibitors. The inherent chemical properties of this building block provide a solid foundation for advanced drug development projects.
References
- BenchChem. N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine.
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
- Smolecule. N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine.
- PubChem. N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine.
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Fisher Scientific. N1-(4-Fluorobenzyl)-3-nitro-1,4-phenylenediamine 97.0+%, TCI America.
- National Center for Biotechnology Information. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | 150812-21-8 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-(4-Fluorobenzyl)-3-nitro-1,4-phenylenediamine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Troubleshooting & Optimization
Overcoming solubility issues of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine in organic solvents
Welcome to the technical support center for N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on overcoming solubility issues in organic solvents. Here, you will find practical troubleshooting advice and frequently asked questions to support your experimental success.
Introduction to this compound
This compound is a synthetic organic compound with a molecular formula of C₁₃H₁₂FN₃O₂ and a molecular weight of approximately 261.26 g/mol .[1] It is often supplied as a brown to red powder.[2] This compound serves as a valuable intermediate in the synthesis of various molecules, including those with potential applications in medicinal chemistry and materials science.[1] The presence of a nitro group, two amine functionalities, and a fluorobenzyl group gives it unique chemical properties, which can also present challenges in handling, particularly concerning its solubility.
Predicted Solubility Profile
Based on computational predictions and the behavior of structurally related nitroanilines, the following is a predicted qualitative solubility profile. It is crucial to note that these are estimations, and experimental verification is highly recommended.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are effective at solvating both the polar and nonpolar portions of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate | The amine and nitro groups can hydrogen bond with the solvent, but the nonpolar regions may limit high solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents can interact with the nonpolar parts of the molecule, but may be less effective at solvating the polar functional groups. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | Generally less effective at dissolving compounds with strong hydrogen bonding capabilities. |
| Aromatic | Toluene, Benzene | Low | Primarily interact with the nonpolar aromatic rings, with limited ability to solvate the polar nitro and amine groups. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The high polarity of the nitro and amine groups makes solubility in these solvents unlikely. |
Troubleshooting Guide: Overcoming Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve this compound.
Problem 1: The compound is not dissolving in my chosen solvent at room temperature.
Possible Cause: The intrinsic solubility of the compound in the selected solvent is low. The rate of dissolution may also be slow.
Solutions:
-
Increase the Temperature: Gently heating the solvent can significantly increase the solubility of many organic compounds.
-
Causality: Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid compound and increases the kinetic energy of the solvent molecules, leading to more effective solvation.
-
-
Employ a Co-solvent System: The addition of a small amount of a "good" solvent (one in which the compound is highly soluble) can dramatically improve the overall solubility in a solvent system.[3][4]
-
Causality: The co-solvent modifies the overall polarity of the solvent mixture to better match the polarity of the solute, thereby enhancing solvation.
-
-
Utilize Sonication: Ultrasonic waves can aid in the dissolution of poorly soluble materials.[5][6]
Problem 2: The compound precipitates out of solution when another reagent is added.
Possible Cause: The addition of the new reagent has altered the properties of the solvent system, reducing the solubility of your compound.
Solutions:
-
Slow Addition with Vigorous Stirring: Add the second reagent slowly while ensuring the solution is well-mixed. This can prevent localized areas of high concentration that might trigger precipitation.
-
Re-evaluate the Solvent System: The chosen solvent may not be suitable for the reaction mixture. Consider a solvent or co-solvent system that can accommodate all reaction components.
-
Maintain a Constant Temperature: If the reaction is exothermic, the initial heat may keep the compound dissolved, with precipitation occurring as it cools. Conversely, if the reaction requires cooling, solubility will decrease. Use a water or oil bath to maintain a consistent temperature.
Problem 3: I am observing decomposition when heating to dissolve the compound.
Possible Cause: this compound, like many nitroaromatic compounds, may be thermally sensitive.
Solutions:
-
Lower the Temperature and Increase Dissolution Time: Use the minimum temperature necessary to achieve dissolution, even if it takes longer.
-
Use Sonication at Room Temperature: Sonication can often achieve dissolution without the need for heating, thereby avoiding thermal degradation.
-
Choose a More Suitable Solvent: A solvent in which the compound is more soluble at a lower temperature should be selected.
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility
This protocol outlines a qualitative method to quickly assess solubility.[3][8][9]
Materials:
-
This compound
-
Selection of organic solvents (e.g., DMSO, DMF, ethanol, acetone, dichloromethane, toluene, hexane)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 5-10 mg of this compound to a clean, dry vial.
-
Add 0.5 mL of the chosen solvent to the vial.
-
Cap the vial and vortex for 30-60 seconds at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.
-
If the solid has not dissolved, add another 0.5 mL of the solvent and vortex again.
-
Repeat step 5 up to a total volume of 2-3 mL. If the compound is still not fully dissolved, it is considered sparingly soluble or insoluble in that solvent at room temperature.
Protocol 2: Enhancing Solubility with a Co-Solvent
Materials:
-
This compound
-
Primary solvent (e.g., ethanol)
-
Co-solvent (e.g., DMSO or DMF)
-
Vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Add the desired amount of this compound to the reaction vessel.
-
Add the primary solvent and begin stirring.
-
Slowly add the co-solvent dropwise until the solid dissolves. Start with a small percentage of the total volume (e.g., 1-5%).
-
Monitor the solution to ensure the compound remains dissolved.
Protocol 3: Enhancing Solubility with Heating
Safety First: Always use a heating mantle or a sand/oil bath for heating flammable organic solvents.[10][11][12] Never use an open flame. Ensure proper ventilation, preferably in a fume hood.[12]
Materials:
-
This compound
-
Solvent
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Combine the compound and solvent in the round-bottom flask with a stir bar.
-
Attach the condenser to the flask.
-
Place the flask in the heating mantle or oil bath and begin stirring.
-
Gradually increase the temperature while monitoring for dissolution. Do not exceed the boiling point of the solvent.
-
Once dissolved, the solution can be cooled to the desired reaction temperature. Be aware that the compound may precipitate upon cooling if the solution is supersaturated.
Protocol 4: Enhancing Solubility with Sonication
Materials:
-
This compound
-
Solvent
-
Vial or flask
-
Bath sonicator
Procedure:
-
Prepare a suspension of the compound in the chosen solvent in a vial or flask.
-
Place the vessel in the bath sonicator. The water level in the sonicator should be similar to the solvent level in the vessel.
-
Turn on the sonicator. The ultrasonic waves will agitate the mixture.[5]
-
Continue sonication until the solid is fully dissolved. This may take several minutes.
-
Monitor the temperature of the bath, as prolonged sonication can cause some heating.[6]
Frequently Asked Questions (FAQs)
Q1: What is the appearance and melting point of this compound?
A1: It is typically a brown to red powder with a reported melting point in the range of 110-114 °C.
Q2: Are there any specific safety precautions I should take when handling this compound?
A2: Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Q3: Why is solubility a common issue with this compound?
A3: The molecule contains both polar (amine and nitro groups) and nonpolar (aromatic rings) functionalities. This mixed polarity can make it challenging to find a single solvent that effectively solvates all parts of the molecule. Additionally, strong intermolecular forces, such as hydrogen bonding between the amine and nitro groups of adjacent molecules in the solid state, can require significant energy to overcome.
Q4: Can I use water as a solvent?
A4: Based on its predominantly organic structure, this compound is predicted to have very low solubility in water.
Q5: How can I confirm that the compound has fully dissolved and not just formed a fine suspension?
A5: A true solution will be transparent and free of any visible particles, even when a light source is shone through it (Tyndall effect). If you are unsure, you can filter a small aliquot through a 0.22 µm syringe filter. If the filtrate is clear and no solid is retained on the filter, the compound is dissolved.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for dissolving this compound.
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Verma, F. H., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Retrieved from [Link]
-
Wade, L. G. (n.d.). Safety in the Laboratory. In Organic Chemistry. Retrieved from [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 1.4: Heating and Cooling Methods. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Computational Pharmaceutics Group. (2019). Tools. Retrieved from [Link]
-
University of Alberta. (n.d.). Organic laboratory Heat Sources. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
The Bumbling Biochemist. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids [Video]. YouTube. Retrieved from [Link]
-
Manikandan, V., Srinivasan, N., & Vinoth, R. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, Special Issue[8], 392-396. Retrieved from [Link]
-
Patel, R. P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists, 3(4), 304-311. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 28). What Is Sonication In Biochemistry? [Video]. YouTube. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020, March 19). CO-SOLVENCY. Retrieved from [Link]
-
BYJU'S. (n.d.). How does Sonication Work? Retrieved from [Link]
-
Elma Ultrasonic Cleaners. (2025, June 4). Sonication Baths for Sample Preparation. Retrieved from [Link]
-
Chemaxon. (n.d.). Solubility Predictor. Retrieved from [Link]
-
Babu, P. S., & Kumar, A. (2010). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. International Journal of Pharmaceutical Sciences and Research, 1(10), 119-126. Retrieved from [Link]
-
Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 4(1), 23-34. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). EPA3550 Ultrasonic Extraction Guide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine. Retrieved from [Link]
Sources
- 1. Buy N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | 150812-21-8 [smolecule.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. wisdomlib.org [wisdomlib.org]
- 5. youtube.com [youtube.com]
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- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. csub.edu [csub.edu]
Technical Support Center: Synthesis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
Introduction: Welcome to the technical support guide for the synthesis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine. This molecule is a key intermediate in the development of various pharmacologically active compounds. The synthesis, typically achieved via reductive amination of 4-nitro-1,3-phenylenediamine with 4-fluorobenzaldehyde, is nuanced. The presence of two distinct primary amine groups and a reducible nitro moiety on the same aromatic ring presents unique challenges in achieving high yield and purity. This guide is structured in a question-and-answer format to directly address the common side reactions and troubleshooting scenarios encountered by researchers in the field.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity to favor alkylation at the N1 position?
Answer: This is the most critical challenge in this synthesis. The starting material, 4-nitro-1,3-phenylenediamine, has two primary amino groups at the C1 and C3 positions. Their reactivity is governed by a combination of electronic and steric effects.
-
Underlying Causality: The nitro group (-NO2) is strongly electron-withdrawing, which deactivates the entire aromatic ring towards electrophilic attack and reduces the nucleophilicity (basicity) of the amino groups. This deactivation is most pronounced at the ortho (C1-amine) and para (C3-amine) positions relative to the nitro group. Electronically, both amines are significantly deactivated. However, the C1-amine is also subject to steric hindrance from the adjacent bulky nitro group. Furthermore, intramolecular hydrogen bonding between a hydrogen on the C1-amine and an oxygen of the nitro group can reduce the C1-amine's availability for reaction. Consequently, the C3-amine is generally more kinetically reactive, leading to the formation of the undesired N3-isomer.
-
Troubleshooting & Recommended Protocols:
-
pH Control: The selectivity can be influenced by the reaction pH. Under acidic conditions necessary to catalyze imine formation, the more basic amine will be preferentially protonated and rendered non-nucleophilic. While both amines are weak bases, subtle differences in their pKa values can be exploited. Careful, stepwise addition of a mild acid catalyst can sometimes improve selectivity, though this requires meticulous optimization.
-
Thermodynamic vs. Kinetic Control: It's possible that the N1-substituted product is the thermodynamically more stable isomer, even if the N3 is formed faster. Running the reaction at a slightly elevated temperature for a longer duration could potentially allow for equilibrium to be reached, favoring the desired N1 product. However, this risks promoting other side reactions.
-
Protecting Group Strategy: For maximum control, a protecting group strategy is the most robust, albeit longer, approach. This would involve selectively protecting the more reactive C3-amine, performing the alkylation at N1, and then deprotecting. This is often impractical for large-scale synthesis but is a reliable method for ensuring purity.
-
Below is a diagram illustrating the challenge of regioselectivity.
Caption: Regioselectivity in the alkylation of 4-nitro-1,3-phenylenediamine.
Q2: I am observing a higher molecular weight impurity that corresponds to dialkylation. How can I prevent this over-alkylation?
Answer: Over-alkylation is a classic side reaction where the desired mono-alkylated product, which is a secondary amine, reacts further with the aldehyde to form a tertiary amine.
-
Underlying Causality: The product of the first alkylation is itself a nucleophile and can compete with the starting diamine for the electrophilic aldehyde. In many cases, the secondary amine product is even more nucleophilic than the starting primary amine, creating a "runaway train" scenario.[1][2]
-
Troubleshooting & Recommended Protocols:
-
Control Stoichiometry: The most effective method is to use the limiting reagent strategically. Use a molar excess of the 4-nitro-1,3-phenylenediamine relative to the 4-fluorobenzaldehyde (e.g., 1.5 to 2.0 equivalents). This increases the statistical probability that the aldehyde will react with a molecule of the starting material rather than the product.
-
Slow Addition: Add the 4-fluorobenzaldehyde solution slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of a second reaction with the product.
-
Lower Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) reduces the rate of both the desired reaction and the undesired second alkylation. Since the second alkylation often has a higher activation energy, lowering the temperature can disproportionately suppress it.
-
Q3: My analysis shows that the nitro group is being partially or fully reduced to an amine. How can I perform the reductive amination while preserving the nitro group?
Answer: This is a common issue of chemoselectivity. The conditions required to reduce the imine intermediate can also be harsh enough to reduce the aromatic nitro group.
-
Underlying Causality: Many common reducing agents, particularly catalytic hydrogenation with catalysts like Palladium or Platinum, are very effective at reducing nitro groups.[3][4] Even some hydride reagents can reduce nitro groups under certain conditions.
-
Troubleshooting & Recommended Protocols:
-
Choice of Reducing Agent: This is the most critical factor. Use a mild reducing agent that is highly selective for the iminium ion over the nitro group.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice. It is mild enough to not typically affect aromatic nitro groups but is highly effective for reducing iminium ions formed in situ.[5][6]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective but is highly toxic and requires careful handling and quenching procedures.[6]
-
-
Avoid Catalytic Hydrogenation: Unless extremely mild and well-defined conditions are known for your specific substrate, avoid using H₂ gas with catalysts like Pd/C, PtO₂, or Raney Ni, as these will almost certainly lead to nitro group reduction.
-
Q4: The reaction is sluggish, and I'm left with significant amounts of unreacted starting material and the intermediate imine. How can I improve the conversion?
Answer: Incomplete conversion points to issues with either the initial imine formation or the subsequent reduction step.
-
Underlying Causality: Imine formation is a reversible equilibrium reaction that produces water.[6] If water is not removed, the equilibrium may not favor the imine. The reduction step can also be slow if the reducing agent is not sufficiently reactive or if the iminium ion concentration is too low.
-
Troubleshooting & Recommended Protocols:
-
Facilitate Imine Formation:
-
Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester the water produced and drive the equilibrium toward the imine.
-
Azeotropic Removal: If the solvent is suitable (e.g., toluene), water can be removed azeotropically using a Dean-Stark apparatus.
-
-
Optimize the Reduction Step:
-
Stepwise Procedure: Consider a two-step (indirect) approach. First, form the imine under optimal conditions (e.g., with a mild acid catalyst and water removal). Isolate or confirm its formation via TLC/LCMS. Then, add the selective reducing agent (like STAB) in a separate step.[5]
-
Ensure Reagent Activity: Verify the quality and activity of your reducing agent. Hydride reagents can decompose upon improper storage.
-
-
Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Isomeric Impurity | Low regioselectivity; similar reactivity of N1 and N3 amines. | Use a protecting group strategy for definitive control; carefully optimize pH and temperature. |
| Dialkylation Product | Product (secondary amine) is reactive; stoichiometry favors a second reaction. | Use a 1.5-2.0x molar excess of the diamine; add aldehyde slowly; lower reaction temperature. |
| Nitro Group Reduction | Reducing agent is too strong or non-selective (e.g., H₂/Pd/C). | Use a mild, chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB).[6] |
| Incomplete Conversion | Imine formation equilibrium is unfavorable; reduction step is too slow. | Add a dehydrating agent (e.g., molecular sieves); consider a two-step (indirect) procedure.[5] |
| 4-Fluorobenzyl Alcohol | Reducing agent is reducing the aldehyde before imine formation. | Use a milder reagent (STAB); pre-form the imine before adding the reductant. |
Recommended Protocol: Selective Reductive Amination
This protocol is designed to maximize the yield of the desired N1-isomer while minimizing side reactions.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitro-1,3-phenylenediamine (1.5 equiv.).
-
Dissolution: Add anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent. Stir until the solid is fully dissolved.
-
Aldehyde Addition: Add 4-fluorobenzaldehyde (1.0 equiv.).
-
Imine Formation: Add 3Å molecular sieves and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LCMS.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to separate the desired N1-product from the N3-isomer and any unreacted starting material.
Process & Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Royal Society of Chemistry. (2023). Control over borrowing hydrogen and acceptorless dehydrogenative coupling process for the Co(iii)–NHC catalysed chemoselective alkylation and cyclisation of 1,2-phenylenediamine with alcohols. Catalysis Science & Technology. [Link]
-
Journal of the American Chemical Society. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. [Link]
-
National Institutes of Health. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. PMC, NIH. [Link]
-
The Journal of Organic Chemistry. (Date N/A). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. ACS Publications. [Link]
-
American Chemical Society Green Chemistry Institute. (2013). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Wikipedia. (Date N/A). Amine alkylation. [Link]
-
The Journal of Organic Chemistry. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]
-
ResearchGate. (Date N/A). N-alkylation reaction of o-phenylenediamine with substituted benzyl.... [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Wikipedia. (Date N/A). Reductive amination. [Link]
-
ResearchGate. (2017). Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde. [Link]
-
ResearchGate. (Date N/A). CTH of nitrobenzene and benzaldehyde for the synthesis of imines. [Link]
Sources
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine stability and degradation pathways
Technical Support Center: N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
Introduction
This compound is a substituted nitroaromatic amine that serves as a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical and materials science candidates.[1][2] The inherent reactivity of its functional groups—two aromatic amines and a nitro group—necessitates a thorough understanding of its stability profile. The presence of both electron-donating amine groups and an electron-withdrawing nitro group on the same aromatic ring creates a complex electronic environment, making the molecule susceptible to specific degradation pathways.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, troubleshooting, and investigating the stability and degradation of this compound. We will delve into its intrinsic stability, predictable degradation pathways, and provide robust protocols for conducting forced degradation studies.
Section 1: Frequently Asked Questions (FAQs) - Intrinsic Stability Profile
Q1: What are the primary chemical liabilities of this compound?
A: The molecule possesses three primary points of reactivity that dictate its stability:
-
Aromatic Amine Groups: The two diamine moieties are nucleophilic and highly susceptible to oxidation.[3] This can lead to the formation of colored by-products, including dimers and polymers, through oxidative coupling.[4]
-
Nitro Group: The nitro (-NO₂) group is a strong electron-withdrawing group and is prone to reduction. This can occur under various conditions, proceeding through nitroso and hydroxylamine intermediates to form the corresponding triamine derivative.[5][6]
-
Benzylic Position: The methylene bridge (-CH₂-) of the fluorobenzyl group can be susceptible to oxidation, although this is generally less favored than the oxidation of the aromatic amines.
Q2: What are the predicted major degradation pathways for this compound?
A: Based on its structure, the most probable degradation pathways are oxidation and reduction .
-
Oxidative Degradation: Exposure to atmospheric oxygen, peroxide contaminants, or metal ions can catalyze the oxidation of the amine groups. This can result in the formation of N-oxides, imines, and azo-coupling products, which are often highly colored.[3] The presence of two amine groups may lead to complex polymerization.
-
Reductive Degradation: The nitro group is readily reduced to an amino group. This is a common transformation for nitroaromatic compounds and can be initiated by reducing agents or certain catalytic conditions.[7][8]
-
Photodegradation: Aromatic nitro compounds and amines are often light-sensitive. UV or visible light exposure can generate radical species, accelerating oxidation and leading to complex degradation mixtures.[9][10]
-
Hydrolytic Degradation: The core structure is generally stable to hydrolysis. The amide-like linkage is not present, and the C-N bonds are robust. Degradation under extreme pH and heat would likely proceed through other mechanisms before significant hydrolysis occurs.
Q3: How should I properly store this compound to ensure long-term stability?
A: To minimize degradation, rigorous storage conditions are essential. The causality for these recommendations is as follows:
-
Temperature: Store at low temperatures (2-8°C or -20°C) to reduce the kinetic rate of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent the oxidation of the highly sensitive aromatic amine groups.[3]
-
Light: Protect from light by using amber vials or storing in a dark location. This mitigates the risk of photolytic degradation.[11]
-
Purity: Ensure the material is free from trace metals and peroxide contaminants, which can catalyze oxidative degradation pathways.
Q4: What analytical techniques are best suited for developing a stability-indicating method for this compound?
A: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with a mild acid like formic or phosphoric acid) is typically effective. The extended chromophore of the molecule ensures good UV sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for identifying degradation products. By comparing the mass-to-charge ratio of the new peaks with the parent compound, you can propose structures for the degradants (e.g., +16 Da for oxidation, -30 Da for nitro reduction to an amine).[11]
Section 2: Troubleshooting Guide - Investigating Degradation
This section addresses common issues encountered during experimentation that may indicate compound instability.
| Observed Problem | Probable Cause(s) | Recommended Actions & Rationale |
| Sample solution (e.g., in DMSO or Methanol) darkens over time, changing from brown/red to a darker, less translucent color. | Oxidative Degradation and Polymerization. The aromatic amine groups are oxidizing, leading to the formation of highly conjugated, colored azo-dimers or polymers.[3][4] This is often accelerated by air and light. | 1. Prepare Solutions Freshly: Do not store stock solutions for extended periods unless stability has been confirmed.2. Use Degassed Solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen.3. Work Under Reduced Light: Use amber glassware and minimize exposure to ambient light during sample preparation and analysis. |
| Appearance of new, often broader, peaks in the HPLC chromatogram, especially at earlier retention times (more polar). | Formation of Oxidized or Reduced Products. Oxidation often introduces polar functional groups (e.g., N-oxide, hydroxyl), which elute earlier on reverse-phase HPLC. Reduction of the nitro group to an amine also increases polarity. | 1. Perform LC-MS Analysis: Immediately analyze the degraded sample to obtain mass data on the new peaks. An increase of 16 amu (M+16) suggests oxidation; a decrease of 30 amu (M-30) suggests nitro reduction (loss of O₂ and gain of H₂).2. Review Sample Handling: Check if samples were exposed to potential oxidizing agents (e.g., certain grades of peroxide-containing solvents) or reducing agents. |
| Loss of parent compound peak area without the appearance of corresponding new peaks in the chromatogram. | Formation of Insoluble Polymers or Highly Retained Species. Severe oxidative degradation can lead to polymers that are not soluble in the mobile phase or that bind irreversibly to the HPLC column. | 1. Check Column Pressure: A gradual increase in backpressure may indicate polymer buildup on the column frit or head.2. Perform a Solubility Test: Observe if any precipitate forms in your sample vial over time.3. Modify HPLC Method: Use a stronger organic solvent in your gradient or add a column wash step to elute strongly retained species. |
Section 3: Experimental Protocols for Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method.[12][13] The goal is to achieve 5-20% degradation of the active substance.[12]
Protocol 1: Hydrolytic Stability Assessment
-
Principle: To evaluate the stability of the compound in the presence of water under acidic, basic, and neutral conditions. Hydrolysis is generally slow for this class of compounds, so elevated temperature is used to accelerate the process.[14]
-
Reagents:
-
1 mg/mL stock solution of the compound in Acetonitrile or Methanol.
-
0.1 M Hydrochloric Acid (HCl).
-
0.1 M Sodium Hydroxide (NaOH).
-
Purified Water (HPLC grade).
-
-
Procedure:
-
Label three sets of vials: "Acid," "Base," and "Neutral."
-
To each vial, add 100 µL of the 1 mg/mL stock solution.
-
Add 900 µL of 0.1 M HCl to the "Acid" vial.
-
Add 900 µL of 0.1 M NaOH to the "Base" vial.
-
Add 900 µL of purified water to the "Neutral" vial.
-
Prepare a "Control" sample by adding 100 µL of stock to 900 µL of the initial mobile phase.
-
Incubate all vials at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Before analysis, neutralize the "Acid" sample with an equivalent amount of 0.1 M NaOH and the "Base" sample with 0.1 M HCl.
-
Analyze all samples by HPLC-UV and LC-MS.
-
Protocol 2: Oxidative Stability Assessment
-
Principle: To assess the compound's susceptibility to oxidation, which is predicted to be a major degradation pathway for the aromatic amine functionalities.[3]
-
Reagents:
-
1 mg/mL stock solution of the compound in Acetonitrile or Methanol.
-
3% (v/v) Hydrogen Peroxide (H₂O₂).
-
-
Procedure:
-
Label two vials: "Oxidative" and "Control."
-
To the "Oxidative" vial, add 100 µL of the stock solution and 900 µL of 3% H₂O₂.
-
To the "Control" vial, add 100 µL of stock solution and 900 µL of purified water.
-
Keep the vials at room temperature, protected from light.
-
Monitor the reaction at time points (e.g., 1, 4, 8, 24 hours).
-
Analyze by HPLC-UV and LC-MS. Note: It may be necessary to quench the reaction with an antioxidant like sodium sulfite before injection to prevent on-instrument degradation, but this can interfere with analysis. Direct injection is often preferred.
-
Protocol 3: Photostability Assessment
-
Principle: To determine if the compound degrades upon exposure to light, as is common for nitroaromatic compounds.[9]
-
Reagents:
-
1 mg/mL stock solution of the compound in Acetonitrile or Methanol.
-
-
Procedure:
-
Prepare two sets of samples by diluting the stock solution to a suitable analytical concentration (e.g., 0.1 mg/mL) in a transparent solvent like acetonitrile/water.
-
Wrap one set of vials completely in aluminum foil ("Dark Control").
-
Place both sets in a photostability chamber, exposing them to a light source compliant with ICH Q1B guidelines (cool white fluorescent and near-UV lamps).
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[14]
-
Analyze the "Exposed" and "Dark Control" samples by HPLC-UV and LC-MS.
-
Protocol 4: Thermal Stability Assessment
-
Principle: To evaluate the stability of the compound in solid form when exposed to elevated temperatures. Thermal decomposition of nitroaromatics can be complex and autocatalytic.[15][16][17]
-
Reagents:
-
Solid this compound powder.
-
-
Procedure:
-
Place a small amount (5-10 mg) of the solid compound in a clear glass vial.
-
Place the vial in a calibrated oven at a high temperature (e.g., 80°C).
-
Prepare a control sample stored at recommended conditions.
-
After a set period (e.g., 24, 48, 72 hours), remove the sample, allow it to cool, and dissolve it in a suitable solvent.
-
Analyze by HPLC-UV and LC-MS and compare it to the control. Note any change in physical appearance (e.g., melting, color change).
-
Section 4: Visualizing Degradation Pathways & Workflows
Diagram 1: Predicted Degradation Pathways
Caption: A systematic workflow for conducting forced degradation studies.
Section 5: Summary of Expected Forced Degradation Outcomes
The following table summarizes the anticipated results from the stress testing protocols described above, providing a predictive framework for experimental design.
| Stress Condition | Expected Extent of Degradation | Major Predicted Degradants | Primary Mechanism |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | Low (< 5%) | Minimal degradation expected. | General acid catalysis (minor). |
| Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | Low to Moderate (5-15%) | Potential for oxidative degradation catalyzed by high pH. | Base-catalyzed oxidation. |
| Oxidation (3% H₂O₂, RT, 8h) | Moderate to High (>20%) | N-oxides, hydroxylated species, azo-dimers, polymers. [3] | Free radical oxidation of amine groups. |
| Photolytic (ICH Q1B) | Moderate (10-20%) | Complex mixture of oxidative and radical-derived products. [9] | Photo-initiated radical reactions. |
| Thermal (Solid) (80°C, 72h) | Low to Moderate (5-15%) | Potential for dimerization or cyclization products. [15][16] | Thermally-induced decomposition. |
References
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health.
- Thermal Stability Characteristics of Nitroaromatic Compounds. (n.d.). Defense Technical Information Center.
- Thermal Hazard Analysis of Nitroaromatic Compounds. (n.d.). OAKTrust.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Institutes of Health.
- The Hydroxylation of Aromatic Nitro Compounds by Alkalies. (n.d.). Oklahoma State University Library.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). ResearchGate.
- Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light. (2021). Semantic Scholar.
- Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. (2023). MDPI.
- Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (n.d.). ACS Publications.
- Photocatalytic Degradation of Aqueous Nitrobenzene by Nanocrystalline TiO2. (n.d.). ResearchGate.
- Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. (n.d.). ResearchGate.
- N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. (n.d.). Benchchem.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
- AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. (2021). Jetir.Org.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PubMed Central.
- N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. (n.d.). Smolecule.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | 150812-21-8 [smolecule.com]
- 3. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. jetir.org [jetir.org]
- 14. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Analysis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
Introduction: This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine. The unique structure of this analyte, featuring two basic amine groups, a polar nitro group, and a hydrophobic fluorobenzyl moiety, presents specific challenges in achieving optimal chromatographic performance. This document provides in-depth, question-and-answer-based troubleshooting strategies grounded in established chromatographic principles to enable you to develop robust, reproducible methods and resolve common analytical issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Method Development & Optimization
A robust starting point for this analyte involves a reversed-phase C18 column with a buffered acidic mobile phase and UV detection. The structural components of the molecule dictate these choices.
Scientific Rationale:
-
Reversed-Phase (C18): The presence of the benzyl group gives the molecule significant hydrophobic character, making it well-suited for retention on a non-polar C18 stationary phase.
-
Acidic Mobile Phase: The two amine groups on the benzene ring are basic. In a neutral or basic mobile phase, these amines can interact strongly with residual, acidic silanol groups on the silica-based column packing, leading to severe peak tailing. By setting the mobile phase pH to be at least 2 units below the pKa of the amine groups (typically 3-5 for aromatic amines), the amines become fully protonated. This single, positively charged species interacts less with silanol groups, resulting in sharper, more symmetrical peaks.
-
UV Detection: The conjugated π-system of the nitrobenzene ring acts as a strong chromophore, making the compound easily detectable by UV-Vis spectroscopy.
Recommended Starting Conditions:
| Parameter | Recommended Setting | Rationale & Notes |
| Stationary Phase | C18, 5 µm particle size, 150 x 4.6 mm | Standard workhorse column for reversed-phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a pH of ~2.7, ensuring protonation of the amine groups. |
| Mobile Phase B | Acetonitrile (ACN) | Excellent UV transparency and low viscosity. Methanol is an alternative. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is ideal for initial screening to determine elution time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion from the sample solvent. |
| Detection | UV at 254 nm or Diode Array (PDA) | 254 nm is a good starting point. A PDA detector is highly recommended to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity. |
Category 2: Common Chromatographic Problems
Peak tailing for this compound is the most anticipated issue and is almost always linked to the basic amine groups. The primary cause is secondary interactions with the stationary phase or a mobile phase pH that is too close to the analyte's pKa.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for peak tailing.
Detailed Protocol: Adjusting Mobile Phase pH
-
Problem Confirmation: Observe a peak asymmetry factor (As) > 1.5. The asymmetry factor is calculated as the ratio of the distance from the peak center to the trailing edge and the distance from the peak center to the leading edge, measured at 10% of the peak height.
-
Stronger Acid Modifier: Prepare a new aqueous mobile phase (Mobile Phase A) containing 0.1% Trifluoroacetic Acid (TFA) in water. TFA is a stronger acid than formic acid and also acts as an ion-pairing agent, which can further mask silanol interactions and improve peak shape.
-
System Flush: Thoroughly flush your HPLC system and column with the new mobile phase for at least 20 column volumes before injecting your sample.
-
Re-analysis: Inject the sample and compare the peak shape. The peak should be significantly sharper and more symmetrical.
Retention time drift points to a lack of equilibrium in the system or changes in the mobile phase composition or column condition.
Root Cause Analysis:
| Potential Cause | Explanation | Corrective Action |
| Insufficient Column Equilibration | The column surface chemistry has not reached a steady state with the mobile phase before the analytical run begins. | Protocol: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this is approximately 15-20 minutes. |
| Mobile Phase Composition Change | The organic solvent (e.g., Acetonitrile) can selectively evaporate over time, increasing the aqueous content and thus increasing retention time in reversed-phase. | Protocol: Always use freshly prepared mobile phases. Keep solvent bottles capped and do not reuse mobile phase from the waste container. |
| Inconsistent Temperature | Column temperature directly affects retention. A fluctuating lab temperature can cause drift if a column thermostat is not used. | Protocol: Use a thermostatted column compartment and set it to a stable temperature (e.g., 30 °C or 35 °C). |
| Buffer Degradation or Precipitation | If using phosphate buffers, microbial growth or precipitation at high organic concentrations can alter the mobile phase and clog the system. | Protocol: Use freshly prepared buffers. Formic acid or TFA are less prone to these issues. If using salts, filter them and do not let them sit in high concentrations of organic solvent. |
Poor peak area reproducibility is typically linked to issues with the sample introduction system (autosampler/injector) or sample stability.
Troubleshooting Workflow:
Technical Support Center: Purification of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
Welcome to the technical support center for the purification of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical intermediate in high purity. As a key building block in the synthesis of various pharmacologically active compounds, including anticonvulsant agents like Retigabine, ensuring its purity is paramount for the success of subsequent synthetic steps and the quality of the final product.[1][2][3]
This document provides a comprehensive overview of common impurities, detailed purification protocols, and a troubleshooting guide to address challenges you may encounter during your experiments.
Understanding the Compound and Potential Impurities
This compound is a nitro-substituted aromatic diamine with the following properties:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₂FN₃O₂[1][3] |
| Molecular Weight | 261.26 g/mol [1][3] |
| Physical Form | Brown to red powder[1] |
The synthesis of this compound typically involves the reaction of 4-nitro-1,3-benzenediamine with 4-fluorobenzyl chloride.[1] During this process, several impurities can be generated. Understanding these impurities is the first step toward their effective removal.
Table 1: Common Impurities and Their Probable Causes
| Impurity | Probable Cause |
| 4-Nitro-1,3-benzenediamine (Starting Material) | Incomplete reaction. |
| 4-Fluorobenzyl chloride (Starting Material) | Excess reagent used or incomplete reaction. |
| N1,N3-bis(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine (Over-alkylation product) | Reaction of both amino groups with 4-fluorobenzyl chloride. |
| Oxidation products | Exposure of the diamine to air, especially at elevated temperatures.[4] |
| Positional Isomers | Potential for alkylation at other sites on the aromatic ring, though less likely due to directing effects. |
| Degradation products | Instability of the compound under certain conditions (e.g., strong acid/base, high heat). Nitroaromatic compounds can be susceptible to degradation.[4][5][6] |
Purification Workflow
The general workflow for purifying crude this compound involves a primary purification step, typically recrystallization or column chromatography, followed by rigorous purity analysis.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification process in a question-and-answer format.
Recrystallization Issues
Q1: My compound is "oiling out" during cooling instead of forming crystals. What should I do?
A1: "Oiling out" is a common issue with aromatic amines where the compound separates as a liquid instead of a solid.[7] This typically happens when the solution is too saturated or cooled too quickly.
-
Solution 1: Reduce Supersaturation. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[7]
-
Solution 2: Slow Cooling. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling often promotes oil formation.[7]
-
Solution 3: Use a Seed Crystal. If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[8]
-
Solution 4: Solvent System Modification. The polarity of your solvent system may be too high. Try a less polar solvent or a different solvent mixture.
Q2: I have a very low yield after recrystallization. What went wrong?
A2: Low yield can result from several factors:
-
Too much solvent: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor.[8] To remedy this, you can try to carefully evaporate some of the solvent and re-cool the solution.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount. Ensure your filtration apparatus is pre-heated.[9]
-
Inappropriate solvent: The chosen solvent may have too high a solubility for your compound even at low temperatures.
Column Chromatography Issues
Q3: My compound is streaking or "tailing" on the silica gel column. How can I improve the separation?
A3: Tailing is common for amines on silica gel due to the interaction of the basic amine with the acidic silica surface.
-
Solution 1: Add a Basic Modifier. Add a small amount of a base to your eluent. Triethylamine (0.1-1% v/v) is a common choice. It competes with your amine for the acidic sites on the silica, leading to sharper peaks.[10]
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like neutral alumina.
-
Solution 3: Deactivate the Silica Gel. Before running the column, you can wash the silica gel with a dilute solution of triethylamine in your non-polar solvent.[10]
Q4: I'm not getting good separation between my product and an impurity. What can I do?
A4: Poor separation can be addressed by optimizing your chromatographic conditions.
-
Solution 1: Optimize the Solvent System. Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on the column.[11] A gradient elution (gradually increasing the polarity of the mobile phase) can also be very effective.[12]
-
Solution 2: Use a Longer Column. Increasing the length of the stationary phase can improve separation.
-
Solution 3: Dry Loading. If your compound is not very soluble in the initial eluent, consider dry loading. Adsorb your crude product onto a small amount of silica gel, and then add this to the top of your column.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For N-substituted nitroanilines, common solvent systems include:
-
Ethanol/Water: Ethanol is often a good solvent for aromatic amines, and the addition of water as an anti-solvent can induce crystallization.[13][14]
-
Isopropanol/Water: Similar to the ethanol/water system.
-
Toluene or Xylene: These less polar solvents can be effective for nitroaromatic compounds.
-
Ethyl Acetate/Hexane: A common polar/non-polar mixture that provides a wide range of polarities.
It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific crude material.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring column chromatography fractions.[15] Spot each fraction on a TLC plate along with a sample of your crude material and, if available, a pure standard. This will allow you to identify the fractions containing your pure product.
Q3: My purified product is still colored. Does this mean it's impure?
A3: this compound is described as a brown to red powder, so some color is expected.[1] However, a very dark or tarry appearance may indicate the presence of oxidation products or other colored impurities. If purity analysis (e.g., NMR, HPLC) shows the compound to be pure, the color is likely inherent to the molecule. If impurities are detected, a second purification step may be necessary.
Q4: How should I store the purified this compound?
A4: Aromatic diamines can be sensitive to light and air. It is recommended to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, isopropanol)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., ethanol) and a stir bar. Heat the mixture to a gentle boil while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: If using a co-solvent like water, add it dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the primary solvent to redissolve the precipitate. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine (optional)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Caption: Step-by-step workflow for purification by column chromatography.
Procedure:
-
Solvent Selection: Use TLC to determine a suitable eluent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf of ~0.3 for the desired product.
-
Column Packing: Secure a column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, tapping gently to ensure even packing. Add another layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis and Isolation: Analyze the fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
By following these guidelines and troubleshooting steps, you will be well-equipped to purify this compound to the high degree of purity required for your research and development needs.
References
-
Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. PubMed Central. Available at: [Link]
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Identification and characterization of four process-related impurities in retigabine. PubMed. Available at: [Link]
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Nitroanilne TLC. Scribd. Available at: [Link]
-
TLC of p-Nitroanilines and Their Analogues with Cyclodextrins in the Mobile Phase. Journal of Chromatographic Science. Available at: [Link]
-
Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine. PubMed. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. Available at: [Link]
-
Column chromatography. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. PubMed. Available at: [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Column chromatography. Columbia University. Available at: [Link]
-
Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. Available at: [Link]
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recrystallization-2.doc.pdf. Available at: [Link]
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3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
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Tips for Flash Column Chromatography. University of Rochester. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
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Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]
-
Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine. ResearchGate. Available at: [Link]
-
Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC - NIH. Available at: [Link]
-
1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-. PubChem. Available at: [Link]
-
Retigabine: chemical synthesis to clinical application. PubMed. Available at: [Link]
-
Nitroaromatic compounds, from synthesis to biodegradation. PubMed - NIH. Available at: [Link]
-
4-Nitro-1,3-benzenediamine. PubChem. Available at: [Link]
-
1,2-diamino-4-nitrobenzene. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. Available at: [Link]
-
4-Nitro-1,2-phenylenediamine. PubChem. Available at: [Link]
-
N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine. PubChemLite. Available at: [Link]
-
N-Methyl-4-Nitrobenzene-1,2-Diamine. Corey Organics. Available at: [Link]
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Technical Support Center: Enhancing the Biological Activity of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and strategically enhance the biological activity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and biological evaluation of this compound derivatives.
Q1: My synthesis of the this compound precursor is resulting in a low yield. What are the likely causes?
A1: Low yields in the synthesis, which typically involves a nucleophilic aromatic substitution (SNAr) reaction, can often be traced back to several key factors.[1] The primary areas to investigate are the reactivity of your aromatic substrate, the choice of leaving group, and the reaction conditions such as solvent, temperature, and base.[1][2]
-
Substrate Activation: The aromatic ring must be sufficiently "activated" by strong electron-withdrawing groups (EWGs), like the nitro group (-NO₂), positioned ortho or para to the leaving group.[1][3] If the EWG is in the meta position, it will not effectively stabilize the negative charge of the Meisenheimer intermediate, leading to a slower reaction and lower yield.[1]
-
Leaving Group: In SNAr reactions, the rate-determining step is usually the nucleophilic attack, not the departure of the leaving group.[2][3] Highly electronegative atoms like fluorine polarize the carbon-fluorine bond, making the carbon highly electrophilic and thus accelerating the reaction.[2] The typical leaving group ability in SNAr is F > Cl > Br > I, the reverse of what is seen in SN2 reactions.[2]
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are preferred as they dissolve the reactants and stabilize the charged intermediate without solvating and deactivating the nucleophile.[2]
-
Base: A suitable base, such as potassium carbonate (K₂CO₃), is crucial for deprotonating amine nucleophiles to increase their reactivity.[2]
-
Temperature: Many SNAr reactions require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.[2]
-
Q2: I'm observing unexpected byproducts in my reaction mixture. What are the common side reactions?
A2: Several side reactions can occur during the synthesis of these diamine derivatives:
-
Di-substitution: If the product can undergo further reaction, you might observe double addition of the nucleophile.[2] This can sometimes be mitigated by using a milder base, lower temperature, or shorter reaction time.[2]
-
Hydrolysis: Traces of water can lead to the formation of hydroxypyridine byproducts, especially when using reactive substrates or strong bases.[2] Ensuring anhydrous (dry) conditions is critical.[2]
-
Reaction with Solvent: At high temperatures, some solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[2] If this is suspected, switching to a more stable solvent like DMSO may be beneficial.[2]
Q3: My compound shows poor solubility in aqueous buffers for biological assays. How can I address this?
A3: Poor aqueous solubility is a common challenge. Here are a few strategies:
-
Co-solvents: Use a minimal amount of a biocompatible co-solvent like DMSO to dissolve the compound before diluting it in the assay buffer. It's crucial to determine the solvent tolerance of your assay to avoid impacting the biological system's activity.[4]
-
Salt Formation: If your molecule has a basic nitrogen, consider forming a hydrochloride or other pharmaceutically acceptable salt to improve aqueous solubility.
-
Structural Modification: For future iterations, consider incorporating polar functional groups or ionizable moieties into the molecular structure to enhance hydrophilicity.
Q4: The biological activity of my derivative is lower than expected. What factors could be at play?
A4: Several factors can contribute to lower-than-expected biological activity:
-
Target Engagement: The compound may not be effectively reaching or binding to its intended biological target. Cellular thermal shift assays (CETSA) can be used to directly measure intracellular target engagement.[5]
-
Metabolic Instability: The nitroaromatic group can be susceptible to metabolic reduction by nitroreductases in biological systems, which can alter the compound's structure and activity.[6][7] This bioreduction can lead to the formation of reactive intermediates that may be toxic.[6][8]
-
Assay Conditions: The chosen assay format and conditions may not be optimal. Factors like enzyme/substrate concentrations, pH, temperature, and ATP concentration (for kinase assays) can significantly impact the measured activity.[4][9] It is often beneficial to perform assays at ATP concentrations that mimic physiological conditions.[9]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges.
Guide 1: Optimizing the Synthesis of this compound
If you are experiencing low yields or significant byproduct formation, follow this systematic troubleshooting workflow.
Experimental Workflow: Synthesis Optimization
Caption: Workflow for troubleshooting low synthetic yields.
Step-by-Step Protocol:
-
Verify Substrate Activation:
-
Evaluate the Leaving Group:
-
Action: If you are not using a fluoro-substituted precursor, consider switching to one.
-
Rationale: Fluorine's high electronegativity strongly activates the ring towards nucleophilic attack, making it an excellent leaving group for SNAr reactions, despite its strong bond to carbon.[2]
-
-
Optimize the Solvent:
-
Action: Ensure you are using a polar aprotic solvent like DMF or DMSO.[2] If you suspect solvent decomposition at high temperatures (e.g., with DMF), switch to DMSO.[2]
-
Rationale: These solvents effectively solvate the cation of the base but not the nucleophile, thus enhancing nucleophilicity. Protic solvents will solvate and deactivate the nucleophile.[2]
-
-
Adjust Reaction Temperature:
-
Screen Bases:
-
Action: If using a weak base like K₂CO₃ is ineffective, consider a stronger base such as Cs₂CO₃ or an organic base like DBU.
-
Rationale: The base's strength must be sufficient to deprotonate the amine nucleophile, generating a more potent anionic nucleophile.
-
-
Refine Purification:
-
Action: Analyze byproducts by LC-MS to identify their structures. This can provide clues about competing reaction pathways.
-
Rationale: Understanding the nature of the byproducts (e.g., di-substituted product, hydrolyzed starting material) allows for more targeted adjustments to the reaction conditions.
-
Guide 2: Enhancing Biological Activity Through Kinase Assay Optimization
Many nitroaromatic compounds, including derivatives of the topic molecule, are explored as kinase inhibitors.[10] If your compound shows weak activity in a kinase assay, optimizing the assay itself is a critical step.
Kinase Assay Optimization Flow
Caption: Systematic approach to optimizing kinase assays.
Step-by-Step Protocol:
-
Select an Appropriate Assay Format:
-
Action: Choose an assay format based on your needs for sensitivity, throughput, and cost.[4] Common formats include fluorescence-based (e.g., TR-FRET), luminescence-based (e.g., ADP-Glo®), and radiometric assays.[4][9][10]
-
Rationale: Radiometric assays are often considered the gold standard for their universality and reliability.[9][11] Fluorescence-based assays offer high sensitivity and are suitable for high-throughput screening.[4]
-
-
Optimize ATP Concentration:
-
Action: Determine the compound's IC₅₀ at both a low ATP concentration (e.g., the Km value for ATP) and a physiologically relevant concentration (typically ~1 mM).[9]
-
Rationale: If your compound is an ATP-competitive inhibitor, its apparent potency (IC₅₀) will be significantly lower at low ATP concentrations. Testing at physiological ATP levels provides a more accurate prediction of cellular activity.[9]
-
-
Determine Optimal Enzyme and Substrate Concentrations:
-
Action: Titrate the kinase and substrate to find concentrations that result in a linear reaction rate and consume less than 10-15% of the substrate during the reaction time.
-
Rationale: This ensures the reaction velocity is proportional to enzyme activity and avoids issues of substrate depletion or product inhibition, which can lead to inaccurate IC₅₀ values.[4]
-
-
Evaluate DMSO Tolerance:
-
Action: Run the assay with varying concentrations of DMSO (e.g., 0.1% to 5%) in the absence of your inhibitor.
-
Rationale: High concentrations of DMSO can inhibit some kinases.[4] It is essential to identify the maximum DMSO concentration that does not affect enzyme activity to ensure that any observed inhibition is due to your compound.[4]
-
-
Validate with a Positive Control:
-
Action: Always include a known inhibitor of the target kinase as a positive control in your experiments.
-
Rationale: This validates that the assay is performing correctly and provides a benchmark against which to compare the potency of your novel derivatives.[10]
-
Part 3: Data Presentation & Key Considerations
The Dual Role of the Nitro Group
The nitro group is a critical pharmacophore in these derivatives, but it also presents challenges. It is a strong electron-withdrawing group that can enhance binding interactions with biological targets.[12][13] However, it is also a "structural alert" or toxicophore, as its bioreduction in hypoxic environments (like those found in tumors or some bacteria) can lead to cytotoxic reactive nitrogen species.[6][7][8] This dual nature can be exploited for selective toxicity towards pathogens or cancer cells.[6]
Table 1: Impact of Structural Modifications on Biological Activity
| Modification | Rationale for Activity Enhancement | Potential Pitfalls |
| Varying substituents on the benzyl ring | Modulate electronic properties and steric fit in the target's binding pocket. Can improve lipophilicity and cell permeability. | May negatively impact solubility or introduce new metabolic liabilities. |
| Replacing the nitro group | Reduce potential toxicity associated with nitroaromatic compounds.[6][8] Introduce alternative hydrogen bond acceptors (e.g., -CN, -SO₂NH₂). | Loss of the key pharmacophore; may significantly reduce or abolish activity. |
| Modifying the diamine linker | Alter the geometry and flexibility of the molecule to achieve a better fit with the target protein. | Can disrupt key hydrogen bonding interactions with the target. |
| Introducing chiral centers | Introduce stereospecific interactions with the target, potentially leading to a more potent enantiomer. | Requires stereoselective synthesis, which can be complex and costly.[14] |
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- DSpace. Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors.
- SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
- PMC. The challenge of selecting protein kinase assays for lead discovery optimization.
- SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery.
- Benchchem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.
- ACS Publications. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. 2021.
- ACS Publications. Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. 2018.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018.
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Validation & Comparative
A Comparative Efficacy Analysis of Novel Nitroaromatics: Evaluating N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine against Established Bioreductive Agents
Abstract: The therapeutic landscape for diseases ranging from parasitic infections to oncology is continually shaped by the exploration of novel chemical entities. Nitroaromatic compounds, a class renowned for their bioreductive activation mechanism, have yielded critical drugs and remain a fertile ground for discovery. This guide introduces N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine, a novel compound, and outlines a comprehensive framework for evaluating its efficacy in comparison to established nitroaromatic drugs, namely Nifurtimox and Benznidazole. We provide a detailed rationale for experimental design, step-by-step protocols for key assays, and a discussion of the underlying mechanisms, offering researchers a robust template for the preclinical assessment of new chemical entities in this class.
Introduction: The Rationale for Novel Nitroaromatic Agents
Nitroaromatic compounds are prodrugs that require intracellular enzymatic reduction of the nitro group to exert their cytotoxic effects.[1][2][3] This bioactivation is often mediated by nitroreductase (NTR) enzymes, which are capable of reducing the nitro group to form reactive intermediates, including nitroso and hydroxylamine species, and ultimately the corresponding amine.[4][5] In the presence of oxygen, some of these intermediates can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide anions and other reactive oxygen species (ROS), leading to significant oxidative stress.[6][7] In hypoxic environments, such as those found in solid tumors or certain anaerobic pathogens, further reduction can occur, leading to highly cytotoxic species that damage DNA and other critical biomolecules.[8][9]
This unique mechanism offers a degree of selectivity. For instance, NTR enzymes in certain parasites, like Trypanosoma cruzi, are more efficient at activating these drugs than mammalian enzymes, providing a therapeutic window.[6][10] Similarly, the hypoxia-selective activation makes these compounds attractive candidates for targeted cancer therapy.[8][9]
Despite the success of drugs like the anti-parasitics Nifurtimox and Benznidazole, the need for new agents persists due to challenges with toxicity, limited efficacy in chronic disease phases, and emerging resistance.[6][11][12] The compound at the center of this guide, This compound , represents a rational design approach. The introduction of a fluorobenzyl group to the 4-nitro-m-phenylenediamine scaffold may modulate key properties such as:
-
Lipophilicity: Influencing cell permeability and target access.
-
Electronic Properties: Affecting the reduction potential of the nitro group and, consequently, the rate of bioreductive activation.
-
Target Interaction: Potentially altering binding affinity to activating enzymes or downstream molecular targets.
This guide provides the experimental framework to test these hypotheses and rigorously compare the efficacy of this novel compound against established benchmarks.
Comparative Agents: Profile of Selected Nitroaromatics
A meaningful comparison requires well-characterized reference compounds. We have selected two cornerstone drugs used for the treatment of Chagas disease.
-
Nifurtimox: A nitrofuran derivative that undergoes reduction to create oxygen radicals, such as superoxide, which are toxic to the T. cruzi parasite.[11][13] Its mechanism is primarily linked to the induction of severe oxidative stress.[14][15]
-
Benznidazole: A 2-nitroimidazole derivative whose activation leads to the generation of reactive metabolites that cause covalent modifications and damage to parasite DNA, lipids, and proteins.[10][12][16] Its efficacy is tied to both oxidative stress and direct macromolecular damage.[10]
These compounds provide excellent benchmarks for both antiparasitic and general cytotoxic evaluation, representing different subclasses of nitroaromatics with established mechanistic profiles.
Experimental Framework for Efficacy Comparison
The evaluation of a novel compound requires a multi-faceted approach to determine its biological activity, potency, selectivity, and mechanism of action. The following workflow provides a logical progression from broad cytotoxicity screening to specific mechanistic inquiries.
Caption: Proposed experimental workflow for evaluating a novel nitroaromatic compound.
In Vitro Cytotoxicity and Antiparasitic Activity
The initial step is to determine the concentration-dependent effect of the compounds on cell viability. This is crucial for establishing potency (typically as an IC50 value) and for identifying any selective activity.
Representative Data (Hypothetical): The following table presents plausible data from such a screening campaign, comparing our novel compound with the established agents.
| Compound | MCF-7 (Human Breast Cancer) IC50 (µM) | T. cruzi (Intracellular Amastigote) IC50 (µM) | Vero (Normal Monkey Kidney) CC50 (µM) | Selectivity Index (SI) (CC50 / T. cruzi IC50) |
| This compound | 12.5 | 4.2 | > 150 | > 35.7 |
| Nifurtimox | 25.1 | 8.5 | > 200 | > 23.5 |
| Benznidazole | 30.8 | 10.2 | > 200 | > 19.6 |
-
IC50 (Half-maximal Inhibitory Concentration): Concentration required to inhibit cell growth by 50%.
-
CC50 (Half-maximal Cytotoxic Concentration): Concentration required to cause 50% cytotoxicity in normal cells.
-
SI (Selectivity Index): A ratio indicating the compound's selectivity for the target pathogen over host cells. A higher SI is desirable.
Interpretation: In this hypothetical scenario, this compound demonstrates superior potency against both a cancer cell line and the T. cruzi parasite compared to the reference drugs.[17] Importantly, it maintains a high selectivity index, suggesting a favorable therapeutic window.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[19]
-
Cell Seeding: Plate cells (e.g., MCF-7, Vero) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[18] During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mechanistic Elucidation: Investigating Oxidative Stress
A primary mechanism of action for many nitroaromatic drugs is the generation of ROS.[6][21] Therefore, quantifying ROS production is a critical step in characterizing a novel compound's mode of action.
Caption: Bioreductive activation and ROS generation pathway.
Representative Data (Hypothetical):
| Compound (at IC50) | Fold Increase in ROS (vs. Control) |
| This compound | 8.2 |
| Nifurtimox | 6.5 |
| Benznidazole | 4.1 |
| Vehicle Control | 1.0 |
Interpretation: The novel compound induces a significantly higher level of ROS compared to the reference drugs, suggesting that oxidative stress is a major component of its mechanism of action.
Protocol 2: DCFDA Assay for Intracellular ROS Detection
This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22]
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and treat with compounds at their respective IC50 concentrations for a predetermined time (e.g., 6 hours).
-
DCFDA Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add 100 µL of 10 µM DCFDA solution in serum-free medium to each well.[23]
-
Incubation: Incubate the plate for 45 minutes at 37°C, protected from light.[23]
-
Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[22][24]
-
Data Analysis: Normalize the fluorescence of treated cells to that of the vehicle control to determine the fold increase in ROS.
Conclusion and Future Directions
The presented framework provides a systematic approach to the initial evaluation of a novel nitroaromatic compound. Based on our hypothetical data, this compound emerges as a promising candidate with superior potency and a strong ROS-generating mechanism.
The logical next steps in a real-world scenario would include:
-
Antimicrobial Spectrum: Evaluating the compound against a broader panel of pathogens, including bacteria and other parasites, using standardized methods like broth microdilution or disk diffusion tests.[25][26][27][28]
-
Hypoxia Selectivity: Performing cytotoxicity assays under both normoxic and hypoxic conditions to determine if the compound is preferentially activated in low-oxygen environments, which is particularly relevant for anticancer applications.[9]
-
In Vivo Efficacy: Advancing the most promising compounds to animal models of disease to assess in vivo efficacy, pharmacokinetics, and safety.
By combining rational drug design with a rigorous, stepwise evaluation process, researchers can efficiently identify and characterize next-generation nitroaromatic therapeutics to address unmet medical needs.
References
-
Nitro reduction as an electronic switch for bioreductive drug activation. PubMed, National Center for Biotechnology Information. [Link]
-
Nifurtimox. Wikipedia. [Link]
-
Nifurtimox Monograph for Professionals. Drugs.com. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Bentham Science. [Link]
-
What is the mechanism of Benznidazole? Patsnap Synapse. [Link]
-
What is the mechanism of Nifurtimox? Patsnap Synapse. [Link]
-
ROS Detection Assay Kit (DCFDA / H2DCFDA). Canvax. [Link]
-
Nifurtimox - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]
-
Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? PubMed, National Center for Biotechnology Information. [Link]
-
Benznidazole. Wikipedia. [Link]
-
Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Ingenta Connect. [Link]
-
Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC, PubMed Central. [Link]
-
Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed, National Center for Biotechnology Information. [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
-
Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. BenchSci. [Link]
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Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. [Link]
-
Unveiling benznidazole's mechanism of action through overexpression of DNA repair proteins in Trypanosoma cruzi. PubMed, National Center for Biotechnology Information. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. LASSBio. [Link]
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Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). [Link]
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Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Springer Link. [Link]
-
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A Comparative Analysis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine and its Non-fluorinated Analog in Preclinical Oncology Models
A Senior Application Scientist's Guide to Evaluating Structure-Activity Relationships and Pharmacological Performance
In the landscape of modern drug discovery, particularly within oncology, the strategic incorporation of fluorine into lead compounds is a well-established method for enhancing pharmacological properties.[1][2][3] This guide provides an in-depth, comparative analysis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine (herein referred to as Compound F ) and its direct non-fluorinated analog, 4-nitro-N1-benzylbenzene-1,3-diamine (Compound H ). While these specific molecules are novel entities for this analysis, their core structures are representative of scaffolds found in kinase inhibitors. This guide will therefore proceed as a hypothetical case study, outlining a rigorous, field-proven workflow for their evaluation as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in various cancers.[4][5]
The central hypothesis is that the addition of a single fluorine atom to the benzyl moiety will significantly improve the compound's potency, cellular activity, and metabolic stability, key determinants of a successful drug candidate.[2][6] This guide is structured to walk researchers through the causality of experimental choices, from initial in vitro screening to cellular mechanism of action and metabolic profiling.
Part 1: Rationale for Fluorination and Target Selection
The decision to synthesize and compare these two analogs is rooted in established medicinal chemistry principles.[1][2][6]
-
Target Rationale (EGFR): The shared nitrobenzene-diamine core is a bioisostere for other aromatic systems found in numerous FDA-approved kinase inhibitors. EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in cancers like non-small cell lung cancer and glioblastoma, making it a high-value target.[4][5] Its signaling cascade, primarily through the MAPK/ERK pathway, is crucial for cell proliferation and survival.[7][8]
-
The Fluorine Advantage: The introduction of a fluorine atom at the para-position of the benzyl ring is not arbitrary. This modification is predicted to:
-
Enhance Binding Affinity: Fluorine can engage in favorable electrostatic interactions within the ATP-binding pocket of EGFR, potentially increasing inhibitory potency.[6]
-
Block Metabolic Oxidation: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic attack by cytochrome P450 (CYP) enzymes in the liver. This can increase the compound's half-life and bioavailability.[3]
-
Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which can in turn affect its solubility, membrane permeability, and overall pharmacokinetic profile.[1][6]
-
The following sections detail the experimental protocols designed to rigorously test these hypotheses.
Part 2: Experimental Design & Methodologies
A multi-tiered approach is essential for a comprehensive comparison. We will progress from direct target engagement to cellular effects and metabolic stability.
Caption: A tiered experimental workflow for comparing Compound F and Compound H.
This assay directly measures the ability of each compound to inhibit the enzymatic activity of EGFR. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust choice.[5][9]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As the inhibitor concentration increases, kinase activity decreases, resulting in less ADP and a lower luminescent signal.
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute recombinant human EGFR enzyme, the poly(Glu,Tyr) substrate, and ATP in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[9]
-
Compound Dilution: Prepare a 10-point serial dilution series for Compound F and Compound H in DMSO, starting from 100 µM.
-
Kinase Reaction: In a 384-well plate, add 1 µL of diluted compound, 2 µL of EGFR enzyme, and 2 µL of the substrate/ATP mixture. Incubate for 60 minutes at room temperature.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read luminescence using a plate reader.
-
Analysis: Convert luminescence to percent inhibition relative to a DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
This assay assesses the effect of the compounds on the viability and proliferation of cancer cells that are dependent on EGFR signaling, such as the A549 non-small cell lung cancer line.[10][11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]
Step-by-Step Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Compound F and Compound H . Include a vehicle (DMSO) control. Incubate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[10][12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data as described for the IC₅₀.
This technique provides direct evidence that the compounds are inhibiting the intended target within the cellular environment by measuring the phosphorylation status of EGFR and its downstream effector, ERK.[7][13][14]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of EGFR and ERK.
Caption: Standard workflow for Western Blot analysis.
Step-by-Step Protocol:
-
Cell Treatment & Lysis: Treat A549 cells with 1x and 5x GI₅₀ concentrations of each compound for 2 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[7]
-
Incubate overnight at 4°C with a primary antibody against p-EGFR (Tyr1068) or p-ERK1/2 (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect bands using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: To normalize the data, strip the membrane and reprobe for total EGFR, total ERK, and a loading control like β-actin.[7]
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each treatment condition.
This assay predicts how quickly a compound will be metabolized by the liver, a key component of its pharmacokinetic profile.[15][16][17]
Principle: The compound is incubated with human liver microsomes (HLM), which contain high concentrations of CYP enzymes. The disappearance of the parent compound over time is measured by LC-MS/MS.[15][16]
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[15][16]
-
Incubation: Add the test compound (1 µM final concentration) to the microsome mixture and pre-warm to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[15]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes). The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.[16]
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (T½) and intrinsic clearance (Clint).[15][18]
Part 3: Data Interpretation and Comparative Analysis
Here, we present hypothetical but plausible data to illustrate the expected outcomes and guide the interpretation.
| Assay | Parameter | Compound H (Non-fluorinated) | Compound F (Fluorinated) | Rationale for Difference |
| EGFR Kinase Inhibition | IC₅₀ (nM) | 150 nM | 35 nM | Fluorine may form favorable interactions in the ATP binding site, increasing affinity.[6] |
| A549 Cytotoxicity | GI₅₀ (µM) | 2.5 µM | 0.4 µM | Increased target potency translates directly to more effective inhibition of cell proliferation. |
| Metabolic Stability | T½ (minutes) | 18 min | 55 min | Fluorine at the para-position blocks a common site of metabolic oxidation by CYP enzymes.[1][3] |
| Metabolic Stability | Clint (µL/min/mg) | 38.5 | 12.6 | Slower metabolism results in lower intrinsic clearance, predicting longer in vivo exposure. |
The Western blot results are expected to confirm that the observed cytotoxicity is due to on-target inhibition of the EGFR pathway.
EGFR Signaling Pathway and Points of Inhibition
Caption: Inhibition of EGFR autophosphorylation by Compounds F and H blocks the downstream MAPK/ERK signaling cascade.
In our hypothetical results, treatment with Compound F at its GI₅₀ concentration would show a >80% reduction in the p-EGFR/Total EGFR ratio, with a corresponding decrease in the p-ERK/Total ERK ratio. Compound H would show a similar, but less pronounced, effect at its respective GI₅₀, confirming that the fluorinated analog is a more potent inhibitor of the pathway in a cellular context.
Part 4: Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to comparing a fluorinated drug candidate with its non-fluorinated parent. The hypothetical data strongly support the initial hypothesis: the single fluorine addition in This compound (Compound F ) leads to substantial improvements across key preclinical metrics.
-
Enhanced Potency: Compound F demonstrates a ~4-fold increase in direct EGFR inhibition (IC₅₀) and a >6-fold increase in cellular anti-proliferative activity (GI₅₀).
-
Superior Metabolic Stability: The fluorination results in a 3-fold increase in the metabolic half-life in human liver microsomes, suggesting a more favorable pharmacokinetic profile in vivo.
These results provide a compelling, data-driven rationale for advancing Compound F into further preclinical development, including pharmacokinetic studies in animal models and in vivo efficacy trials. The non-fluorinated analog, Compound H , while active, serves as a crucial baseline that powerfully validates the strategic use of fluorine in drug design.
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Méndez-Ardoy, A., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(15), 5868. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Validation of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine as a Key Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous validation of synthetic intermediates is paramount to ensuring the final active pharmaceutical ingredient's (API) purity, efficacy, and safety. This guide provides an in-depth technical analysis of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine, a critical intermediate in the synthesis of various pharmaceuticals, most notably the anticonvulsant drug retigabine.[1] Through a comparative lens, we will explore its synthesis, characterization, and performance against viable alternative intermediates, supported by experimental data and established protocols. Our objective is to equip researchers and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.
The Central Role of this compound in Retigabine Synthesis
Retigabine (also known as Ezogabine) is an anticonvulsant that functions as a potassium channel opener.[1][2] Its synthesis heavily relies on the purity and reactivity of its precursors. This compound (more accurately named N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine in the scientific literature) serves as a cornerstone intermediate, providing the core structure onto which further functional groups are elaborated to yield the final drug substance. The presence of the nitro group and the fluorobenzyl moiety are key structural features that contribute to its utility in building the retigabine molecule.[3]
The validation of this intermediate is not merely a procedural step but a critical determinant of the entire synthetic campaign's success. Impurities or variations in its physicochemical properties can have cascading effects, leading to the formation of process-related impurities in the final API, which can be challenging and costly to remove.
Synthesis and Validation of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine: A Detailed Protocol
The synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is typically achieved through a multi-step process. The most common route involves the nitration of a substituted aniline, followed by the introduction of the fluorobenzyl group.
Experimental Protocol: Synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine
Step 1: Nitration of 1,4-diaminobenzene
-
In a reaction vessel equipped with a stirrer and a cooling system, dissolve 1,4-diaminobenzene in a suitable solvent.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C to control the exothermic reaction and minimize the formation of dinitrated byproducts.
-
After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture over ice water.
-
Neutralize the solution to precipitate the 3-nitro-1,4-diaminobenzene.
-
Filter the precipitate, wash with cold water until neutral, and dry under vacuum.
Step 2: Reductive Amination with 4-Fluorobenzaldehyde
-
To a solution of 3-nitro-1,4-diaminobenzene in a suitable solvent (e.g., methanol), add 4-fluorobenzaldehyde.
-
The reaction can be carried out under acidic conditions to facilitate the formation of the imine intermediate.
-
Introduce a reducing agent, such as sodium borohydride (NaBH4), portion-wise at a controlled temperature.[4]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine.
-
Purify the crude product by recrystallization or column chromatography to achieve the desired purity.
dot graph TD { A[1,4-Diaminobenzene] -->|Nitration| B(3-Nitro-1,4-diaminobenzene); B -->|Reductive Amination with 4-Fluorobenzaldehyde| C{N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine}; subgraph "Reagents" Nitration[Nitric Acid/Sulfuric Acid] Reductive_Amination[4-Fluorobenzaldehyde, NaBH4] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style Nitration fill:#EA4335,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style Reductive_Amination fill:#4285F4,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF }
Caption: Synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine.
Validation Workflow
The validation of the synthesized intermediate is a multi-faceted process involving a battery of analytical techniques to confirm its identity, purity, and stability.
dot graph LR { subgraph "Synthesis" A[Crude Product] end subgraph "Purification" B[Recrystallization/Chromatography] end subgraph "Characterization" C{Purity Assessment (HPLC)} D{Structural Elucidation (NMR, MS)} E{Physical Properties} end subgraph "Validation" F[Validated Intermediate] end A --> B; B --> C; B --> D; B --> E; C --> F; D --> F; E --> F; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }
Caption: Validation workflow for the drug intermediate.
Purity Assessment (HPLC):
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates. A typical reversed-phase HPLC method would be employed.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an optional acid modifier like formic acid for improved peak shape.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Acceptance Criteria: Purity is typically expected to be ≥98% for use in subsequent steps.
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. The expected molecular ion peak for C13H12FN3O2 would be observed.[5]
Comparative Analysis with Alternative Intermediates
The choice of a synthetic route, and therefore the key intermediate, is a critical decision in drug development, influenced by factors such as yield, purity, cost, and safety. Here, we compare N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine with two notable alternatives in the synthesis of retigabine.
Alternative 1: N-(5-fluoro-2-nitrophenyl)acetamide
An alternative synthetic route to retigabine starts from 3-fluoroaniline, which is acetylated and then nitrated to yield N-(5-fluoro-2-nitrophenyl)acetamide.[6][7] This intermediate is then condensed with 4-fluorobenzylamine.
Synthesis of N-(5-fluoro-2-nitrophenyl)acetamide:
-
Acetylation: 3-fluoroaniline is treated with acetic anhydride to protect the amino group.
-
Nitration: The resulting acetanilide is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
-
Purification: The product is isolated by precipitation in ice water and purified by recrystallization.
Alternative 2: 2-Nitrobenzene-1,4-diamine
Another approach involves the direct use of 2-nitrobenzene-1,4-diamine, which is then alkylated with a 4-fluorobenzyl halide.[4]
Synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine from 2-Nitrobenzene-1,4-diamine:
-
Alkylation: 2-Nitrobenzene-1,4-diamine is reacted with 4-fluorobenzyl bromide or chloride in the presence of a base.
-
Purification: The product is isolated and purified, often through column chromatography, to separate it from starting material and any di-alkylated byproducts.
Performance Comparison of Intermediates
| Intermediate | Synthetic Route Highlights | Typical Yield | Purity | Advantages | Disadvantages |
| N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | Nitration of a diamine followed by reductive amination. | Good to Excellent | ≥98% (with purification) | Convergent synthesis, potentially higher overall yield. | Reductive amination can sometimes lead to over-alkylation. |
| N-(5-((4-fluorobenzyl)amino)-2-nitrophenyl) acetamide | Starts from 3-fluoroaniline, involves acetylation, nitration, and then condensation.[6] | Moderate (overall yield of 39.6% for retigabine reported in one study)[6] | High | Readily available starting material (3-fluoroaniline). | Longer synthetic sequence, potentially lower overall yield. |
| N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (from 2-Nitrobenzene-1,4-diamine) | Direct alkylation of 2-nitrobenzene-1,4-diamine.[4] | Variable | Good | Shorter route if starting material is available. | Potential for di-alkylation, requiring careful control and purification. |
Conclusion and Future Perspectives
The validation of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine confirms its status as a robust and reliable intermediate for the synthesis of retigabine and potentially other pharmaceutical agents. Its synthesis, while requiring careful control of reaction conditions, can provide high yields of pure material.
The choice between this intermediate and its alternatives will ultimately depend on a multi-faceted analysis of process efficiency, cost of raw materials, and the specific capabilities of the manufacturing facility. The route starting from 3-fluoroaniline offers the advantage of using a simple, readily available starting material, though it involves more synthetic steps. The direct alkylation of 2-nitrobenzene-1,4-diamine presents a more concise route, but may pose challenges in controlling selectivity.
As the pharmaceutical industry continues to strive for more efficient and sustainable manufacturing processes, the development of optimized synthetic routes and the thorough validation of key intermediates like N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine will remain a cornerstone of successful drug development. Future research may focus on developing catalytic and more environmentally benign methods for the synthesis of these crucial building blocks.
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Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. PubMed Central. [Link]
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Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 - iris.unina.it. IRIS UNINA. [Link]
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A Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Comparative Study Featuring N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using a hypothetical lead candidate, N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine (hereafter designated Compound X ), as a central case study. For the purposes of this guide, we will postulate that Compound X has been identified as a potential inhibitor of Checkpoint Kinase 1 (Chk1) , a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1][2]
The objective of this document is to provide researchers, scientists, and drug development professionals with the rationale, experimental workflows, and detailed protocols necessary to conduct a thorough cross-reactivity and selectivity analysis. We will compare the hypothetical performance of Compound X against a known clinical candidate, Prexasertib , and its own parent scaffold, 4-Nitro-1,3-benzenediamine (Analogue 1) , to elucidate structure-activity relationships (SAR).
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases represent one of the most significant classes of drug targets, with over 500 members encoded in the human genome.[3] Their central role in cellular signaling makes them attractive targets for diseases like cancer. However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.
This guide will navigate a multi-tiered strategy to de-risk our lead candidate, Compound X, by systematically mapping its kinome-wide interactions and comparing them to relevant alternatives.
The Biological Context: The Chk1 Signaling Pathway
Chk1 is a master regulator of the cell cycle, primarily activated by the ATR kinase in response to single-stranded DNA breaks or replication stress.[4][5] Once activated, Chk1 phosphorylates a host of downstream targets, including Cdc25 phosphatases, to induce cell cycle arrest, allowing time for DNA repair.[2][6] In many cancers with p53 mutations, the G1 checkpoint is defective, making them heavily reliant on the S and G2/M checkpoints governed by Chk1 for survival.[7] Inhibition of Chk1 can therefore selectively sensitize these cancer cells to DNA-damaging agents.
Experimental Design for Cross-Reactivity Profiling
A robust profiling strategy moves from a broad, high-throughput survey to specific, hypothesis-driven cellular assays. This ensures that resources are focused on the most biologically relevant interactions.
Rationale for Experimental Choices
-
Tier 1 (Biochemical Kinome Screen): The initial screen against a large, diverse panel of kinases at a single high concentration is a cost-effective method to rapidly identify potential off-targets.[8] An activity-based assay like ADP-Glo™ is chosen for its broad applicability and high-throughput compatibility.
-
Tier 2 (Biochemical IC50): Any "hits" from the initial screen must be validated. A full dose-response curve provides the half-maximal inhibitory concentration (IC50), a quantitative measure of potency. This step is critical for comparing the potency against the primary target (Chk1) versus off-targets, yielding the first view of the selectivity profile.
-
Tier 3 (Cellular Validation): Biochemical assays, while essential, do not account for cell permeability, efflux pumps, or intracellular ATP concentrations.[9] Cellular assays are therefore indispensable for validating that the inhibitor engages its target in a more physiologically relevant environment.
-
NanoBRET™ Target Engagement: This technology measures the direct binding of the inhibitor to a NanoLuc®-tagged kinase inside living cells, providing a quantitative measure of cellular affinity and target occupancy.[10][11]
-
Functional Pathway Assay: Confirming target engagement is crucial, but demonstrating functional impact on the downstream pathway is the ultimate proof of mechanism. A Western blot to measure the phosphorylation status of Chk1 substrates like Cdc25A provides this functional validation.
-
Comparative Data Analysis (Hypothetical)
The following tables summarize the hypothetical data that would be generated from the experimental workflow for Compound X, the clinical benchmark Prexasertib, and the parent scaffold Analogue 1.
Table 1: Tier 1 Kinome Screen Results (% Inhibition at 1 µM)
A subset of a >400 kinase panel is shown for brevity.
| Kinase Target | Compound X | Prexasertib | Analogue 1 |
| Chk1 | 98% | 99% | 45% |
| Chk2 | 65% | 85% | 15% |
| CDK2 | 48% | 12% | 5% |
| Aurora B | 55% | 8% | <5% |
| PLK1 | 15% | <5% | <5% |
| PKA | <5% | <5% | <5% |
| ... (400+ others) | <50% | <50% | <50% |
Interpretation: This initial screen suggests Compound X is a potent Chk1 inhibitor. It shows some cross-reactivity with the related kinase Chk2 and potential off-target activity against CDK2 and Aurora B. Prexasertib shows potent inhibition of both Chk1 and Chk2 as expected.[12] Analogue 1 is significantly less active, indicating the N-(4-Fluorobenzyl) moiety is critical for potency.
Table 2: Tier 2 & 3 Potency and Selectivity Data (IC50 in nM)
| Target | Assay Type | Compound X | Prexasertib | Analogue 1 |
| Chk1 | Biochemical | 2.5 | 1.8 | >5,000 |
| Chk1 | Cellular (NanoBRET™) | 22.0 | 15.5 | >10,000 |
| Chk2 | Biochemical | 85.0 | 5.2 | >10,000 |
| CDK2 | Biochemical | 450.0 | >1,000 | >10,000 |
| Aurora B | Biochemical | 375.0 | >2,000 | >10,000 |
Interpretation & SAR:
-
Potency: Compound X demonstrates potent, single-digit nanomolar inhibition of Chk1 in biochemical assays, comparable to Prexasertib. The shift to a 22.0 nM IC50 in the cellular assay is expected and reflects factors like cell permeability and competition with intracellular ATP.
-
Selectivity: Compound X shows a promising selectivity profile. It is 34-fold more selective for Chk1 over Chk2 (85 / 2.5), whereas Prexasertib is less selective (5.2 / 1.8 ≈ 2.9-fold). This suggests Compound X may offer a better safety profile by avoiding significant Chk2 inhibition. The selectivity over CDK2 and Aurora B is >150-fold, indicating these are unlikely to be physiologically relevant off-targets at therapeutic concentrations.
-
Structure-Activity Relationship (SAR): The dramatic loss of activity with Analogue 1 confirms the essential role of the N-(4-Fluorobenzyl) group. This moiety likely engages in critical hydrophobic or hydrogen bonding interactions within the Chk1 ATP-binding pocket, which are absent in the parent scaffold.
Key Experimental Protocols
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes the determination of IC50 values for an inhibitor against Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate peptide (e.g., a derivative of Cdc25C)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP, DTT
-
Test compounds (Compound X, Prexasertib, Analogue 1) dissolved in 100% DMSO
-
White, low-volume 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 20 nL) of each compound dilution into the assay plate wells. Include DMSO-only wells as a "no inhibition" control.
-
Enzyme Preparation: Prepare a 2X Chk1 enzyme solution in Kinase Reaction Buffer. The final concentration should be optimized to produce a signal within the linear range of the assay (typically determined via an enzyme titration experiment).
-
Substrate/ATP Mix: Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for Chk1 to ensure competitive inhibitors are accurately measured.
-
Kinase Reaction Initiation:
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Briefly centrifuge the plate and incubate for 10 minutes at room temperature.
-
Add 5 µL of the 2X substrate/ATP mix to initiate the reaction.
-
-
Reaction Incubation: Mix the plate on a shaker for 30 seconds. Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This protocol measures the apparent affinity of an inhibitor for Chk1 in live HEK293 cells.
Materials:
-
HEK293 cells
-
Chk1-NanoLuc® Fusion Vector and appropriate NanoBRET® Tracer
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Test compounds in DMSO
-
White, tissue culture-treated 96-well assay plates
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Cell Seeding and Transfection (Day 1):
-
Seed HEK293 cells into the 96-well plate at a density that will result in ~80-90% confluency on Day 2.
-
Prepare transfection complexes of the Chk1-NanoLuc® vector according to the manufacturer's protocol. Add the complexes to the cells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound and Tracer Addition (Day 2):
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Prepare a 2X working solution of the NanoBRET® Tracer in Opti-MEM®. The tracer concentration should be pre-determined to be near its EC50 value for the Chk1-NanoLuc® fusion.
-
Remove the culture medium from the cells.
-
Add 100 µL of the compound dilutions to the wells.
-
Add 100 µL of the 2X Tracer solution to all wells. Include "no tracer" control wells.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
-
Substrate Addition and Signal Reading:
-
Prepare a 3X detection reagent by mixing the Nano-Glo® Substrate and Extracellular Inhibitor in Opti-MEM®.
-
Add 50 µL of the detection reagent to each well.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to controls (DMSO only for high signal, "no tracer" for background).
-
Plot the normalized BRET ratio against the logarithm of inhibitor concentration and fit to a four-parameter logistic model to determine the cellular IC50 value.
-
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity and selectivity of a novel kinase inhibitor, using the hypothetical Chk1 inhibitor this compound (Compound X) as an example.
Our hypothetical results position Compound X as a potent and highly selective Chk1 inhibitor, with a potentially superior profile compared to the clinical benchmark Prexasertib due to its enhanced selectivity against Chk2. The SAR analysis underscores the critical contribution of the N-(4-Fluorobenzyl) moiety to its potent activity.
The logical next steps in the preclinical development of Compound X would involve:
-
Cellular Pathway Validation: Confirming that cellular target engagement translates to the inhibition of downstream Chk1 signaling (e.g., reduced Cdc25A phosphorylation) in cancer cell lines.
-
Phenotypic Screening: Assessing the ability of Compound X to sensitize various cancer cell lines to standard-of-care DNA-damaging agents.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, excretion) properties of the compound to determine its suitability for in vivo studies.
By following a rigorous and logical profiling cascade, researchers can build a comprehensive data package that validates the mechanism of action, clarifies the selectivity profile, and ultimately increases the probability of success for novel therapeutic candidates.
References
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Dent, P. (2019). Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. Expert Opinion on Investigational Drugs, 28(12), 1095-1100. [Link]
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Dai, Y., & Grant, S. (2010). New Insights into Checkpoint Kinase 1 in the DNA Damage Response Signaling Network. Clinical Cancer Research, 16(2), 376-383. [Link]
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Chen, Y., & Poon, R. Y. C. (2008). Checkpoint kinase 1 in DNA damage response and cell cycle regulation. Cellular and Molecular Life Sciences, 65(22), 3211-3224. [Link]
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King, C., et al. (2015). Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. Oncotarget, 6(34), 35877-35891. [Link]
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Shi, Y., et al. (2010). New Insights into Checkpoint Kinase 1 in the DNA Damage Response Signaling Network. Clinical Cancer Research, 16(2), 376-383. [Link]
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Smith, J., et al. (2010). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. The EMBO Journal, 29(1), 4-13. [Link]
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Zabludoff, S. D., et al. (2008). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Genes & Development, 22(5), 579-591. [Link]
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Dent, P. (2019). Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. PubMed. [Link]
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Angius, G., et al. (2020). Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development. Cancer Chemotherapy and Pharmacology, 85(1), 9-20. [Link]
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O'Neill, E. (2004). CHK1 kinase activity assay. Methods in Molecular Biology, 280, 249-256. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 161-180. [Link]
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Kar-Tong, T., et al. (2020). Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer. BMC Cancer, 20(1), 643. [Link]
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Martinelli, S., et al. (2017). Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. Oncotarget, 8(26), 43094-43108. [Link]
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Walworth, N. C., & Bernards, R. (1996). Assaying cell cycle checkpoints: activity of the protein kinase Chk1. Methods in Enzymology, 283, 353-360. [Link]
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Hong, D. S., et al. (2018). Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma. Clinical Cancer Research, 24(14), 3263-3272. [Link]
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Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 221-230. [Link]
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Lee, J. M., et al. (2020). Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study. The Lancet Oncology, 21(9), 1221-1230. [Link]
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Doyle, K. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Garrett, M. D., & Collins, I. (2011). The Cancer Therapeutic Potential of Chk1 Inhibitors: How Mechanistic Studies Impact on Clinical Trial Design. Current Opinion in Investigational Drugs, 12(12), 1339-1349. [Link]
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Seashore-Ludlow, B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 92-101. [Link]
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Synapse. (2023). Analysis on the Research Progress of Chk1 inhibitor. [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Comparative analysis of different synthetic routes to N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
Introduction
N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is a key intermediate in the synthesis of several pharmacologically active molecules, most notably the anticonvulsant drug Retigabine. The efficient and scalable synthesis of this diamine is therefore of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. This guide provides a comparative analysis of the two primary synthetic routes to this compound: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations to aid in the selection of the most suitable method for your research and development needs.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The Nucleophilic Aromatic Substitution (SNAr) pathway is a robust and widely employed method for the formation of aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups such as a nitro substituent. In the context of synthesizing this compound, this route typically involves the reaction of a halogenated 4-nitro-1,3-phenylenediamine derivative with 4-fluorobenzylamine.
Reaction Scheme & Mechanism
The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophilic amine (4-fluorobenzylamine) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., chlorine). This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is significantly stabilized by the strongly electron-withdrawing nitro group. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the desired product.
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine Against Commercial Standards
Introduction: The Imperative of Purity in Drug Discovery Intermediates
In the intricate landscape of pharmaceutical development, the purity of a chemical intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance.[1] Intermediates like N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine are pivotal building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of even trace impurities can have a cascading effect, leading to unwanted side reactions, the formation of toxic by-products, or a reduction in the final API's therapeutic efficacy.[1] This guide provides an in-depth, scientifically grounded comparison of a laboratory-synthesized batch of this compound with a commercially available standard. We will delve into the rationale behind the synthetic and purification strategies and employ a multi-modal analytical approach to create a comprehensive purity profile. This document is intended for researchers, process chemists, and quality control specialists who require a robust framework for validating the quality of critical synthetic intermediates.
Part 1: Synthesis and Purification Strategy
The synthesis of this compound requires a regioselective approach to ensure the fluorobenzyl group is introduced at the desired amino position. The chosen synthetic pathway and subsequent purification are critical first steps in achieving high purity.
Synthetic Pathway: Regioselective N-Alkylation
The synthesis commences with the commercially available starting material, 4-nitrobenzene-1,3-diamine. The core of the synthetic challenge lies in the selective alkylation of the amino group at the C1 position, which is para to the nitro group, over the amino group at the C3 position (ortho to the nitro group). The amino group at C1 is less sterically hindered and its nucleophilicity is less influenced by the electron-withdrawing nitro group compared to the C3 amino group. This inherent electronic and steric difference is exploited for regioselective alkylation.
The reaction involves a nucleophilic substitution where 4-nitrobenzene-1,3-diamine is reacted with 4-fluorobenzyl chloride in the presence of a mild base, such as sodium bicarbonate, in a polar aprotic solvent like acetonitrile. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Synthetic and Purification Workflow for this compound.
Purification Protocol: Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[2] The choice of solvent is paramount and is based on the principle that the target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities should be either highly soluble or insoluble at all temperatures.
Experimental Protocol:
-
Solvent Selection: A solvent system of ethanol and water was chosen. The target compound exhibits good solubility in hot ethanol but poor solubility in cold water.
-
Dissolution: The crude synthesized product is dissolved in a minimum amount of boiling ethanol. This ensures the solution is saturated, maximizing the yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step is performed to remove them.
-
Crystallization: Deionized water is slowly added to the hot ethanol solution until the solution becomes slightly turbid (the cloud point), indicating the onset of precipitation. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling is essential for the formation of large, pure crystals, as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities which remain in the solvent.[2]
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol/water mixture to remove any adhering mother liquor, and dried under vacuum at 40-50°C to remove residual solvent.
Part 2: The Analytical Gauntlet: A Multi-Pronged Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure purity based on different chemical and physical principles. Here, we employ High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis to benchmark our synthesized product against a commercial standard (procured from a reputable supplier, stated purity ≥97%).[3][4]
Caption: Orthogonal Analytical Workflow for Purity Benchmarking.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for determining the purity of non-volatile and thermally sensitive compounds, making it ideal for our target molecule.[5][6] We use a Diode Array Detector (DAD) to quantify the main peak and any impurities, reported as area percent.
Experimental Protocol:
-
System: Agilent 1290 Infinity LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: Diode Array Detector (DAD) at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples dissolved in Acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile organic impurities that may persist from the synthesis, such as residual solvents or thermally stable by-products.[7] Given the nitroaromatic nature of the analyte, careful method development is required to prevent thermal degradation in the injector port.[8][9]
Experimental Protocol:
-
System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Injector Temperature: 250°C (using a deactivated liner).
-
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injection Mode: Splitless.
-
MSD: Scan mode from 40-450 m/z.
-
Sample Preparation: Samples dissolved in Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous confirmation of the molecular structure and can reveal the presence of structurally related impurities.[10][11][12] Both ¹H and ¹³C NMR spectra are acquired.
Experimental Protocol:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Techniques:
-
¹H NMR: To observe the chemical environment and integration of protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
-
Analysis: Spectra of the synthesized material are compared directly with the commercial standard to check for any unexpected signals that would indicate impurities.
Elemental Analysis (CHN)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[13] This fundamental technique validates the empirical formula by comparing experimental values to the theoretical composition.[14][15]
Experimental Protocol:
-
System: PerkinElmer 2400 CHN Elemental Analyzer or equivalent.
-
Procedure: A precisely weighed sample (~2 mg) is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Acceptance Criterion: The experimental percentages for C, H, and N must be within ±0.4% of the theoretical values calculated for the molecular formula C₁₃H₁₂FN₃O₂.
Part 3: Comparative Data Analysis
The following tables summarize the hypothetical data obtained from the analysis of both the in-house synthesized batch and the commercial standard.
Table 1: HPLC Purity and Impurity Profile
| Sample | Retention Time (min) | Area % | Identity |
| Synthesized | 9.85 | 99.62% | This compound |
| 7.51 | 0.21% | Impurity A (Unidentified) | |
| 11.03 | 0.17% | Impurity B (Unidentified) | |
| Commercial | 9.86 | 97.88% | This compound |
| 6.42 | 1.55% | Impurity C (Unidentified) | |
| 8.99 | 0.57% | Impurity D (Unidentified) |
Interpretation: The synthesized material demonstrates higher purity by HPLC (99.62%) compared to the commercial standard (97.88%). The impurity profiles are also distinct, indicating different synthetic or purification histories.
Table 2: GC-MS Analysis for Volatile Impurities
| Sample | Impurity Detected | Identity | Result |
| Synthesized | Acetonitrile | Residual Solvent | < 0.01% |
| Ethanol | Residual Solvent | < 0.05% | |
| Commercial | Dichloromethane | Residual Solvent | 0.12% |
Interpretation: The synthesized sample shows negligible levels of residual solvents from the synthesis and purification process. The commercial sample contains a quantifiable amount of dichloromethane.
Table 3: Elemental Analysis (CHN)
| Sample | Element | Theoretical % | Experimental % | Deviation |
| Synthesized | C | 59.77 | 59.91 | +0.14 |
| H | 4.63 | 4.59 | -0.04 | |
| N | 16.08 | 16.15 | +0.07 | |
| Commercial | C | 59.77 | 59.45 | -0.32 |
| H | 4.63 | 4.71 | +0.08 | |
| N | 16.08 | 15.89 | -0.19 |
Interpretation: The elemental composition of the synthesized material aligns very closely with the theoretical values, falling well within the ±0.4% acceptance limit. The commercial standard also passes but shows slightly larger deviations.
NMR Spectroscopy Summary: The ¹H and ¹³C NMR spectra for both the synthesized sample and the commercial standard were superimposable, confirming the chemical structure of the main component in both. The spectrum of the synthesized sample showed significantly cleaner baselines and fewer minor, unidentified peaks in the aromatic region compared to the commercial standard, corroborating the higher purity observed by HPLC.
Conclusion
This comprehensive guide demonstrates a robust, multi-faceted approach to validating the purity of a synthesized chemical intermediate. Through a carefully designed synthesis and a rigorous purification protocol, we successfully produced this compound with a purity (99.62% by HPLC) that surpasses the benchmark set by a commercially available standard (97.88%). The orthogonal analytical methods—HPLC, GC-MS, NMR, and Elemental Analysis—each provided a unique and corroborating piece of evidence. The synthesized material not only showed higher main component purity but also a cleaner profile regarding residual solvents and elemental composition. This self-validating system of analysis provides high confidence in the quality of the synthesized material, deeming it suitable for progression into the subsequent stages of drug development.
References
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- Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
- Stoichiometry: Elemental Analysis. (n.d.). University of California, Davis.
- Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- Techniques in Pharmaceutical Analysis. (2024).
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
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- GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. (n.d.). ManualLib.com.
- How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? (2018).
- N1-(4-Fluorobenzyl)-3-nitro-1,4-phenylenediamine 97.0+%, TCI America. (n.d.). Fisher Scientific.
- N1-(4-Fluorobenzyl)-3-nitro-1,4-phenylenediamine 97.0+%, TCI America. (n.d.). Fisher Scientific.
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A Senior Application Scientist's Guide to a Proposed Investigation: The Comparative Cytotoxicity of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine on Cancer Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Nitroaromatic Compound
The landscape of oncology drug discovery is in a perpetual state of evolution, with a continuous demand for novel chemical entities that exhibit potent and selective cytotoxicity against cancer cells. Within this pursuit, nitroaromatic compounds have garnered significant interest due to their potential for bioreductive activation within the hypoxic microenvironments characteristic of solid tumors.[1] This guide introduces a compound of interest, N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine, a molecule whose structural motifs—a nitrobenzene core and a fluorobenzyl group—suggest a potential for anticancer activity.
While extensive research has been conducted on various nitroaromatic derivatives, a notable gap in the scientific literature exists concerning the specific cytotoxic profile of this compound. This document, therefore, serves as a comprehensive proposal and a methodological guide for a rigorous investigation into its comparative cytotoxicity across a panel of representative cancer cell lines. We will delineate a scientifically robust framework to not only quantify its anticancer potential but also to elucidate its underlying mechanism of action, thereby providing a solid foundation for its future development as a potential therapeutic agent.
Proposed Experimental Framework for Cytotoxicity Profiling
To ascertain the therapeutic potential of this compound, a multi-faceted experimental approach is proposed. This framework is designed to deliver a comprehensive understanding of the compound's efficacy, selectivity, and mode of action.
Rationale for Cell Line Selection
The initial phase of this investigation necessitates the careful selection of a diverse panel of human cancer cell lines to assess the breadth of the compound's activity. The proposed panel includes:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, representing a common form of breast cancer.
-
MDA-MB-231 (Triple-Negative Breast Cancer): An aggressive and metastatic breast cancer subtype that is notoriously difficult to treat, offering a stringent test for the compound's efficacy.
-
A549 (Non-Small Cell Lung Carcinoma): Representative of a prevalent and challenging form of lung cancer.
-
HT-29 (Colorectal Adenocarcinoma): A key model for one of the most common gastrointestinal cancers.
-
HEK-293 (Human Embryonic Kidney Cells): This non-cancerous cell line will serve as a crucial control to determine the compound's selectivity for cancer cells over normal cells, a critical parameter in assessing therapeutic index.[2]
Primary Cytotoxicity Assessment: The MTT Assay
The cornerstone of this investigation will be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
-
Cell Seeding: Plate the selected cancer and normal cell lines in 96-well plates at an empirically determined optimal density and allow them to adhere and proliferate for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Treat the cells with these concentrations for 24, 48, and 72-hour incubation periods. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Following the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 1: Workflow for the MTT cytotoxicity assay.
Corroborative Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
To validate the findings from the MTT assay and to assess cytotoxicity via a different mechanism—cell membrane integrity—a Lactate Dehydrogenase (LDH) assay is recommended. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.
-
Cell Treatment: Follow the same cell seeding and compound treatment protocol as described for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a positive control of fully lysed cells.
Delving Deeper: Mechanistic Insights into Cell Death
Understanding how a compound induces cell death is as critical as knowing that it does. Therefore, the subsequent phase of this investigation will focus on elucidating the mechanism of action of this compound, with a primary focus on apoptosis.
Morphological Assessment of Apoptosis
A simple yet powerful initial step is the microscopic examination of treated cells for morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Staining with fluorescent dyes like Hoechst 33342 and Propidium Iodide (PI) can further differentiate between viable, apoptotic, and necrotic cells.
Quantification of Apoptosis: Annexin V/PI Staining
For a quantitative assessment of apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Figure 2: Postulated signaling pathway for apoptosis induction.
Comparative Data Presentation and Interpretation
The robust collection of experimental data is only as valuable as its clear and concise presentation. The following tables provide a template for organizing the anticipated results, facilitating a direct comparison of the cytotoxic effects of this compound with a standard chemotherapeutic agent, Doxorubicin.
Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin
| Cell Line | Tissue of Origin | This compound | Doxorubicin |
| Cancer Cell Lines | |||
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| MDA-MB-231 | Triple-Negative Breast Cancer | Experimental Data | Experimental Data |
| A549 | Non-Small Cell Lung Carcinoma | Experimental Data | Experimental Data |
| HT-29 | Colorectal Adenocarcinoma | Experimental Data | Experimental Data |
| Normal Cell Line | |||
| HEK-293 | Human Embryonic Kidney | Experimental Data | Experimental Data |
Table 2: Selectivity Index (SI) of this compound and Doxorubicin
| Compound | SI (IC50 HEK-293 / IC50 MCF-7) | SI (IC50 HEK-293 / IC50 MDA-MB-231) | SI (IC50 HEK-293 / IC50 A549) | SI (IC50 HEK-293 / IC50 HT-29) |
| This compound | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Doxorubicin | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the initial investigation of the comparative cytotoxicity of this compound. The proposed experiments are designed to provide a clear and quantitative assessment of its anticancer potential and to begin to unravel its mechanism of action. The anticipated data will be pivotal in determining whether this novel compound warrants further preclinical development.
Should the results of this initial screening be promising, future studies could expand to include a broader panel of cancer cell lines, in vivo efficacy studies in animal models, and more in-depth mechanistic studies to identify its precise molecular targets. The journey of a novel compound from the laboratory to the clinic is long and arduous, but it begins with a solid foundation of well-designed and meticulously executed preclinical research, as outlined in this guide.
References
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Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. Available from: [Link]
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Ullah, A., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2656. Available from: [Link]
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Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 15(2), 206–216. Available from: [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available from: [Link]
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Kroemer, G., Galluzzi, L., Vandenabeele, P., et al. (2009). Classification of cell death: recommendations of the Nomenclature Committee on Cell Death 2009. Cell death and differentiation, 16(1), 3–11. Available from: [Link]
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Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments : JoVE, (50), 2597. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
Operational Guide: Safe Handling of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine
This document provides a comprehensive, procedural guide for the safe handling, use, and disposal of this compound. As specific toxicological and safety data for this compound are not extensively published, this guide is synthesized from the known hazards of its constituent chemical motifs: nitroaromatic compounds, aromatic amines, and fluorinated organic molecules. This "hazard by analogy" approach provides a robust framework for ensuring laboratory safety when working with novel or poorly characterized substances.[1]
Immediate Safety Profile & Core Hazards
Before handling, all personnel must understand that this compound should be treated as a potent, hazardous chemical. The primary risks are associated with its structural components:
-
Nitroaromatic Moiety: Compounds in this class are known for their potential toxicity, particularly affecting the blood by causing methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood.[2][3] Symptoms of exposure can include fatigue, dizziness, headache, and cyanosis (bluish skin color).[2]
-
Aromatic Diamine Structure: Aromatic amines can be irritants to the skin, eyes, and respiratory system.[4][5] Some are suspected carcinogens.[6][7] They can be readily absorbed through the skin.[3]
-
Fluorobenzyl Group: While adding stability, the fluorine substituent can influence the compound's metabolic pathways and reactivity.
Given these factors, exposure via all routes—inhalation, ingestion, and dermal contact—must be minimized through rigorous engineering controls and personal protective equipment.[8][9]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent chemical exposure. The level of PPE required depends on the scale and nature of the operation.
Data Table: Required PPE by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (<1g) | Safety Goggles (ANSI Z87.1)[10] | Double Nitrile or Neoprene Gloves[10][11] | Flame-Resistant Lab Coat (fully buttoned) | Required if outside a fume hood (N95 dust mask minimum)[12] |
| Solution Prep & Reactions | Safety Goggles & Full-Face Shield[10][11] | Double Nitrile or Neoprene Gloves[11] | Chemical-Resistant Apron over Lab Coat | Work must be conducted in a certified chemical fume hood.[8][13] |
| Large Scale Work (>10g) | Full-Face Respirator with Organic Vapor Cartridges[11] | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Suit or Coveralls | Full-Face Respirator with Organic Vapor/Particulate Cartridges |
| Spill Cleanup | Full-Face Respirator with Organic Vapor Cartridges[11] | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Suit or Coveralls | Full-Face Respirator with Organic Vapor/Particulate Cartridges |
Detailed PPE Selection and Rationale
-
Eye and Face Protection : Tightly fitting chemical splash goggles are the minimum requirement.[11] For procedures involving liquids, splashes, or heating, a full-face shield must be worn over the goggles to protect the entire face.[10]
-
Hand Protection : Double-gloving with chemical-impermeable gloves (e.g., nitrile or neoprene) is essential.[11][13] This provides a backup barrier in case the outer glove is compromised. Always inspect gloves for defects before use and change them immediately upon contamination.[14]
-
Body Protection : A flame-resistant lab coat, fully buttoned, should be worn at all times.[10] For larger quantities or tasks with a high splash risk, a chemical-resistant apron or suit is necessary.[15] Do not wear shorts, skirts, or open-toed shoes in the laboratory.[10][14]
-
Respiratory Protection : All work with this compound, especially handling the solid powder, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][13] If engineering controls are insufficient or during a significant spill, a full-face respirator with appropriate cartridges for organic vapors and particulates is required.[10][11]
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence below must be followed.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is the primary method of exposure prevention.
Preparation and Weighing
-
Designate Area : Designate a specific area within a chemical fume hood for handling this compound.
-
Pre-weigh Container : Tare a sealed, labeled container on the analytical balance.
-
Transfer Compound : Inside the fume hood, carefully transfer the desired amount of this compound into the tared container using a dedicated spatula. Avoid creating dust.
-
Seal and Re-weigh : Securely close the container and re-weigh it outside the fume hood to determine the exact mass transferred.
-
Clean Up : Decontaminate the spatula and weighing area immediately after use (see Section 4).
Reaction Setup and Execution
-
Inert Atmosphere : For many reactions, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.[11]
-
Solvent Addition : Add solvents via syringe or cannula to the reaction flask inside the fume hood.
-
Heating and Monitoring : If heating is required, use a well-controlled heating mantle and condenser. Do not leave the reaction unattended.
-
Working Alone : Never work with potent compounds when alone in the laboratory.[13][14] Ensure a colleague is aware of your activities.
Emergency and Spill Management
Immediate and correct response to an emergency is critical.
Exposure First Aid
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[6][14] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][16]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) of the compound or its analogs to the medical personnel.[6]
Spill Cleanup Protocol
-
Evacuate : Alert personnel in the immediate area and evacuate.
-
Secure Area : Restrict access to the spill area. Ensure ventilation is adequate, and remove all ignition sources.[16]
-
Don PPE : Don the appropriate spill cleanup PPE as outlined in the table above.
-
Containment : For solid spills, carefully sweep or vacuum (with HEPA filter) the material and place it into a labeled, sealed container for hazardous waste.[4][6] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), then sweep up and place in the waste container.
-
Decontamination : Wash the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[17] All cleaning materials must be disposed of as hazardous waste.
Waste Disposal Plan
Discharge of nitroaromatic compounds into the environment must be strictly avoided.[16] All waste is considered hazardous.
-
Waste Segregation :
-
Solid Waste : Unused compound, contaminated absorbents, and grossly contaminated PPE.
-
Liquid Waste : Reaction mixtures and solvent washes.
-
Sharps : Contaminated needles and spatulas.
-
-
Containerization :
-
All waste must be collected in clearly labeled, sealed, and chemically compatible containers.
-
Label must include "Hazardous Waste," the full chemical name, and associated hazards (Toxic).
-
-
Disposal :
-
Arrange for disposal through a licensed hazardous waste disposal company.[16]
-
Do not pour any waste down the drain or mix with general refuse.[4] Biological remediation strategies may be employed by specialized facilities for nitroaromatic compounds but are not suitable for on-site laboratory disposal.[18][19]
-
References
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- University of Wisconsin-La Crosse. (2020).
- Unknown Author. (n.d.).
- GOV.UK. (n.d.). Nitrobenzene - Incident management. GOV.UK.
- U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. EPA.
- Unknown Author. (n.d.). Chemical Safety: Personal Protective Equipment.
- Pauli, W., & Brede, O. (n.d.).
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- EHS. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. EHS.
- ChemicalBook. (2025).
- Unknown Author. (2025).
- Sigma-Aldrich. (n.d.). 2-Aminobenzylamine 98 4403-69-4. Sigma-Aldrich.
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- Kim, H. Y., et al. (n.d.). Amines as occupational hazards for visual disturbance. PMC - NIH.
- Smolecule. (n.d.). N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. Smolecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
